molecular formula C6H6N4 B2473545 Imidazo[1,2-B]pyridazin-8-amine CAS No. 56477-92-0

Imidazo[1,2-B]pyridazin-8-amine

Katalognummer: B2473545
CAS-Nummer: 56477-92-0
Molekulargewicht: 134.142
InChI-Schlüssel: NAUOUPATZLZONR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-B]pyridazin-8-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

imidazo[1,2-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-9-10-4-3-8-6(5)10/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUOUPATZLZONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Imidazo[1,2-b]pyridazin-8-amine: Synthetic Architectures and Kinase Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Imidazo[1,2-b]pyridazin-8-amine scaffold represents a distinct subclass of the "privileged" imidazo[1,2-b]pyridazine heterocycle. While the parent core is widely recognized for its utility in Type I ATP-competitive kinase inhibition (e.g., Ponatinib), the 8-amine substitution pattern offers unique electronic and steric vectors that differentiate it from the more common 6- or 3-substituted analogs.

This guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of this scaffold, specifically focusing on its role in targeting serine/threonine kinases (PIM, TAK1, DYRK1A) where the 8-position acts as a critical solvent-exposed handle or steric selector.

Part 1: Structural Architecture & Electronic Properties

Electronic Distribution and Pharmacophore

The imidazo[1,2-b]pyridazine core is a 10-


 electron aromatic system. Its utility in drug design stems from its ability to mimic the adenine ring of ATP.
  • Bridgehead Nitrogen (N1): This is the primary hydrogen bond acceptor (

    
     hybridized). In most kinase binding modes, N1 interacts with the amide backbone of the "hinge region" in the kinase active site.
    
  • The 8-Position (C8):

    • Electrophilicity: In the parent scaffold (and particularly the 8-chloro precursor), C8 is highly electron-deficient due to the inductive withdrawal of the adjacent bridgehead nitrogen and the para-like relationship to N5. This makes it highly susceptible to Nucleophilic Aromatic Substitution (

      
      ).
      
    • Amino-Functionalization: Introducing an amine at C8 pushes electron density back into the pyridazine ring via resonance, modulating the basicity of N1 and N5. This "push-pull" electronic system allows fine-tuning of the scaffold's pKa to optimize solubility and cellular penetration.

Structural Isosterism

The scaffold serves as a bioisostere for:

  • Imidazo[1,2-a]pyrazine: (e.g., Bortezomib intermediates).

  • Purine: The natural substrate of kinases.

  • Quinoline: Specifically in the context of Type I inhibitors.[1]

Part 2: Synthetic Pathways

The synthesis of Imidazo[1,2-b]pyridazin-8-amines is rarely accomplished by direct amination of the formed ring. Instead, a Convergent Displacement Strategy is the industry standard. This involves constructing an electrophilic core (8-chloro) and displacing it with the desired amine.

The Convergent Displacement Workflow

The synthesis proceeds in two distinct phases: Cyclocondensation followed by Nucleophilic Displacement .

SyntheticPathway Start 3-Amino-6-chloropyridazine Intermed 8-Chloroimidazo[1,2-b]pyridazine (Electrophilic Core) Start->Intermed Cyclization (EtOH, Reflux, NaHCO3) Reagent1 α-Haloketone (R-COCH2Br) Reagent1->Intermed Product This compound (Target Scaffold) Intermed->Product SNAr Displacement (DIPEA, NMP, 120°C) Amine Primary/Secondary Amine (R'-NH2) Amine->Product

Figure 1: The standard synthetic route for generating 8-amino libraries. The 8-chloro intermediate is the critical branch point.

Critical Reaction Parameters
  • Cyclization (Ring Formation):

    • Substrate: 3-amino-6-chloropyridazine.

    • Reagent:

      
      -bromo- or 
      
      
      
      -chloroketones (introduces R3 substituent).
    • Mechanism: The exocyclic amine attacks the ketone, followed by alkylation at the ring nitrogen (N2) to close the imidazole ring.

    • Caution: Regioselectivity can be an issue.[1] Use mild bases (NaHCO

      
      ) in protic solvents (EtOH) to favor the 5-membered ring closure over N-alkylation side products.
      
  • SNAr Displacement (Introduction of 8-Amine):

    • Substrate: 8-chloroimidazo[1,2-b]pyridazine.[2]

    • Nucleophile: Primary or secondary amines.

    • Conditions: High temperature (100–140°C) is often required.

    • Solvent: Polar aprotic solvents (NMP, DMF, DMSO) stabilize the transition state.

    • Catalysis: While often uncatalyzed, Buchwald-Hartwig Pd-coupling can be used for unreactive amines (e.g., anilines), though

      
       is preferred for aliphatic amines due to cost and metal scavenging requirements.
      

Part 3: Medicinal Chemistry & SAR Applications[3][4][5][6]

Kinase Binding Modes: The "Hinge" vs. "Helix" Paradox

While most kinase inhibitors bind to the hinge region, the imidazo[1,2-b]pyridazine scaffold exhibits versatile binding modes depending on the target.

  • Mode A: Canonical Type I Binding (e.g., DYRK1A, TAK1)

    • The scaffold acts as an ATP mimic.

    • N1 accepts a hydrogen bond from the hinge backbone NH.

    • C3-Substituent occupies the gatekeeper region.

    • C8-Amine projects towards the solvent front or interacts with the ribose-binding pocket residues.

  • Mode B: The PIM-1 Atypical Binding

    • Uniquely, in PIM-1 kinase, this scaffold has been observed to bind away from the hinge (Source 1.6, 1.10).

    • Instead of the hinge, it interacts with Lys67 (catalytic lysine) and Glu89 (helix

      
      C).[3]
      
    • Implication: This allows for high selectivity against other kinases that strictly require hinge binding.

Structure-Activity Relationship (SAR) Matrix
PositionFunctionalitySynthetic OriginDesign Strategy
C3 Primary hydrophobic anchor

-Haloketone R-group
Potency Driver. Usually an aromatic ring (Ph, Pyridine). Fits into the hydrophobic pocket behind the ATP site.
C6 Solubilizing Vector3-amino-pyridazine corePK Modulator. Often substituted with morpholine or piperazine to improve aqueous solubility and reduce logP (Source 1.1, 1.9).
C8 Diversity Handle Displacing Amine Selectivity Filter. Substituents here can clash with the hinge in some kinases (DYRK1A) or form salt bridges in others. Bulky groups here often reduce potency unless the pocket is open (Source 1.8).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 8-((3-aminopropyl)amino)-3-phenylimidazo[1,2-b]pyridazine

A validated procedure for converting the 8-chloro core to an 8-amine derivative.

Reagents:

  • 8-Chloro-3-phenylimidazo[1,2-b]pyridazine (1.0 eq)

  • 1,3-Diaminopropane (3.0 eq) [Excess used to prevent dimerization]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (Solvent)

Methodology:

  • Charge: In a pressure-rated reaction vial (10 mL), suspend 8-chloro-3-phenylimidazo[1,2-b]pyridazine (230 mg, 1.0 mmol) in n-butanol (4 mL).

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by 1,3-diaminopropane (250 µL, 3.0 mmol).

  • Reaction: Seal the vial and heat to 120°C in an oil bath or microwave reactor.

    • Checkpoint: Monitor by LC-MS. The starting material (M+H ~230) should disappear, replaced by the product (M+H ~268). Reaction time is typically 4–12 hours thermally, or 45 mins in microwave.

  • Workup: Cool to room temperature.

    • Option A (Precipitation): If the product is crystalline, add cold diethyl ether (10 mL) to precipitate the salt. Filter and wash.

    • Option B (Extraction): Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove excess diamine and NMP. Dry organic layer over MgSO

      
      .[4]
      
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (DCM:MeOH:NH

    
    OH gradient, 90:10:1) to yield the title compound as a pale yellow solid.
    
Protocol 4.2: Characterization Standards
  • 1H NMR (DMSO-d6): Look for the disappearance of the doublet at

    
     ~7.5-8.0 ppm (C7-H) shifting upfield due to the shielding effect of the new amine at C8. The amine NH signal is often broad around 6.5–7.5 ppm.
    
  • UV-Vis: The 8-amino substitution typically induces a bathochromic shift (red shift) compared to the 8-chloro precursor due to extended conjugation.

Part 5: Biological Pathway Visualization

The following diagram illustrates the interaction logic of the scaffold within a generic Kinase ATP-binding pocket, highlighting the role of the 8-amine.

BindingMode Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Water/Ions) N1 N1 (Bridgehead) H-Bond Acceptor N1->Hinge H-Bond (Primary) C3 C3-Aryl Group Hydrophobic Core C3->Gatekeeper Hydrophobic Interaction C8 C8-Amine Substituent Solubilizing/Steric Tail C8->Hinge Steric Clash Risk (If R is too bulky) C8->Solvent Exposed to Solvent (Modulates PK)

Figure 2: Interaction map of this compound in a typical Type I kinase binding mode. Note the C8 position projects towards the solvent front, making it ideal for solubilizing groups.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. European Journal of Organic Chemistry. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

Sources

Therapeutic Potential of Imidazo[1,2-b]pyridazin-8-amine Scaffolds: A Technical Blueprint for Kinase Inhibition and Targeted Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine nucleus has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase targeted therapies[1]. When functionalized with an 8-amine group, this bicyclic heteroaromatic system forms a premier pharmacophore capable of anchoring into the ATP-binding hinge region of diverse kinases. This technical guide dissects the structural pharmacology, mechanistic causality, and self-validating experimental protocols required to develop and evaluate imidazo[1,2-b]pyridazin-8-amine derivatives.

Structural Pharmacology and Scaffold Logic

The success of the this compound scaffold lies in its rigid, planar geometry, which minimizes the entropic penalty upon binding to kinase active sites. The modularity of the scaffold allows for precise tuning of affinity, selectivity, and pharmacokinetic (PK) properties.

  • Position 8 (The Hinge Binder): The exocyclic amine at position 8, acting in concert with the adjacent ring nitrogen (N1), forms a critical bidentate hydrogen-bonding network. It acts as both a hydrogen bond donor and acceptor to the backbone carbonyl and amide NH of the kinase hinge region[2].

  • Position 3 (The Selectivity Vector): Typically functionalized with bulky aryl or heteroaryl groups. This vector projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. Variations here dictate the specific kinase target (e.g., FLT3 vs. TAK1) by exploiting unique pocket topologies[3][4].

  • Position 6 (The Solvent Channel): Oriented toward the solvent-exposed region of the kinase. Substitution at this position (commonly with solubilizing aliphatic amines like piperazine or morpholine) optimizes aqueous solubility and metabolic stability. Furthermore, this vector serves as the ideal attachment point for linker moieties in the design of PROTACs or molecular glues[1][5].

SAR Core Imidazo[1,2-b]pyridazine Core Pos8 Position 8 (Amine) Hinge Binding Core->Pos8 Anchors to Kinase Pos3 Position 3 (Aryl) Hydrophobic Pocket Core->Pos3 Drives Selectivity Pos6 Position 6 (Aliphatic) Solvent Channel Core->Pos6 Optimizes PK

Fig 1. SAR logic of the this compound scaffold for kinase targeting.

Mechanistic Causality in Therapeutic Targets

Overcoming Resistance in Acute Myeloid Leukemia (FLT3-ITD)

Scaffold hopping from traditional purine cores to imidazo[1,2-b]pyridazines has yielded highly potent inhibitors of FLT3-ITD, a primary driver of Acute Myeloid Leukemia (AML)[4]. The causality behind this efficacy lies in the scaffold's ability to perfectly mimic the adenine ring of ATP while offering superior geometric vectors at Position 3. This allows the molecule to navigate the mutated active site, effectively bypassing the common D835Y resistance mutation and achieving nanomolar inhibition[4].

Allosteric Modulation of the Unfolded Protein Response (IRE1α)

IRE1α is a dual kinase-endoribonuclease critical to the endoplasmic reticulum (ER) stress response. Traditional Type I kinase inhibitors inadvertently activate the RNase domain by promoting receptor oligomerization. However, specific this compound derivatives bind to a highly unusual inactive conformation of the IRE1α kinase domain[2]. By stabilizing this inactive monomeric state, the scaffold allosterically prevents oligomerization, thereby successfully inhibiting the RNase function—a critical requirement for treating ER-stress-related non-malignant diseases without causing off-target cytotoxicity[2].

IRE1a ER ER Stress Mon IRE1α Monomer ER->Mon Inact Inactive Kinase Conformation Mon->Inact Binding Inh This compound Inh->Inact Block Blocked Oligomerization Inact->Block RNase RNase Domain Inhibited Block->RNase

Fig 2. Allosteric inhibition of IRE1α RNase via stabilization of the inactive kinase monomer.

Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

By appending an electrophilic warhead (e.g., an acrylamide group) to the solvent-exposed Position 6, the scaffold achieves highly selective irreversible inhibition of BTK[6]. The high non-covalent affinity (


) provided by the imidazo[1,2-b]pyridazine core drives the local concentration of the warhead near the target cysteine (Cys481). This proximity accelerates the rate of covalent inactivation (

), achieving an

of 1.3 nM while maintaining a pristine safety profile across 310 other kinases[6].
Targeted Protein Degradation (CDK12 Molecular Glues)

Beyond traditional competitive inhibition, the scaffold has been engineered into molecular glues. By optimizing the solvent-exposed vectors, researchers have transformed CDK12 inhibitors into ternary complex enhancers. These molecules recruit the CUL4-RBX1-DDB1 E3 ligase complex to CDK12, driving the targeted ubiquitination and proteasomal degradation of cyclin K[5].

Quantitative Efficacy Landscape

The versatility of the imidazo[1,2-b]pyridazine scaffold is demonstrated by its broad applicability across multiple therapeutic areas. The table below summarizes key quantitative data from recent drug discovery campaigns.

Target KinaseLead CompoundBiochemical Potency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Primary Disease IndicationKey Structural Feature
Mps1 (TTK) Compound 27f0.70 nMSolid Tumors (A549)Position 6 property-based optimization[7]
BTK Compound 221.3 nMB Cell MalignanciesCovalent warhead targeting Cys481[6]
FLT3-ITD Compound 34f4.0 nMAcute Myeloid LeukemiaScaffold hopped from purine core[4]
TAK1 Compound 2655.0 nMMultiple Myeloma6-substituted morpholine/piperazine[3]
PI4KB Compound 25Sub-nanomolarBroad-Spectrum AntiviralHigh selectivity vs. PI4KA

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the evaluation of this compound derivatives must rely on self-validating assay systems. The following protocols isolate mechanistic variables to prevent false positives.

Biochemical Validation: TR-FRET Kinase Assay

Causality Rationale: Traditional absorbance or standard fluorescence assays are highly prone to false positives caused by the auto-fluorescence of heterocyclic test compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium-labeled donor and a delayed reading window, isolating the true binding signal from instantaneous background noise.

Step-by-Step Methodology:

  • Compound Dispensing: Dispense this compound derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550). Purpose: Eliminates tip-based carryover and plastic adherence issues.

  • Kinase Incubation: Add recombinant kinase (e.g., FLT3 or TAK1) at a final concentration of 1 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow pre-equilibrium binding.

  • Tracer & ATP Addition: Add the fluorescent tracer and ATP. Critical Step: ATP must be added precisely at its apparent

    
     for the specific kinase. This ensures the assay is highly sensitive to competitive hinge-binders without being artificially masked by physiological ATP saturation.
    
  • Equilibration & Readout: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader using a 340 nm excitation and dual emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Normalization: Calculate the FRET ratio (665/615 nm). Normalize data against DMSO controls (0% inhibition) and no-kinase controls (100% inhibition) to calculate the

    
     via non-linear regression.
    

TRFRET S1 1. Dispense Compound S2 2. Kinase Incubation S1->S2 S3 3. Add ATP at Km S2->S3 S4 4. TR-FRET Readout S3->S4 S5 5. IC50 Calculation S4->S5

Fig 3. Self-validating TR-FRET biochemical workflow for precise IC50 determination.

Cellular Target Engagement: NanoBRET Assay

Causality Rationale: High biochemical affinity does not guarantee cellular efficacy due to poor membrane permeability or overwhelming intracellular ATP competition (often >1 mM). NanoBRET provides a live-cell, self-validating confirmation of target engagement, ensuring that observed phenotypic changes are directly caused by target binding rather than off-target cytotoxicity.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc luciferase reporter.

  • Seeding: Seed the transfected cells at

    
     cells/well in a 96-well white plate and incubate for 24 hours at 37°C.
    
  • Tracer & Compound Addition: Add a cell-permeable fluorescent tracer (NanoBRET target ligand) at its predetermined

    
    , followed by the this compound test compound.
    
  • Intracellular Equilibration: Incubate for 2 hours. This allows the compound to penetrate the membrane and compete with both the tracer and physiological ATP for the kinase hinge region.

  • Detection: Add the Nano-Glo luciferase substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). A dose-dependent decrease in the BRET ratio indicates successful intracellular displacement of the tracer by the test compound.

References

1.[7] Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications - acs.org. 7 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) - rsc.org. 8 3.[6] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications - acs.org. 6 4.[1] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - researchgate.net.1 5.[3] Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed - nih.gov. 3 6.[4] Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC - nih.gov. 4 7.[9] WO2022061155A1 - Imidazopyridazine and imidazopyrazine compounds as inhibitors of cdk7 - Google Patents - google.com. 9 8. Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4‑Kinase IIIβ (PI4KB) Inhibitors as Broad - uochb.cz. 10 9.[5] Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Publishing - rsc.org. 5 10.[2] Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease | Journal of Medicinal Chemistry - ACS Publications - acs.org. 2

Sources

The Ascendance of Imidazo[1,2-b]pyridazin-8-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system, most notably embedded in the multi-kinase inhibitor ponatinib, has demonstrated a remarkable versatility, leading to a surge in the exploration of its derivatives for various therapeutic applications.[1][2] This guide focuses specifically on the imidazo[1,2-b]pyridazin-8-amine core, a substitution pattern that has proven particularly fruitful in the quest for potent and selective kinase inhibitors. We will delve into the synthesis, structure-activity relationships (SAR), and diverse biological activities of this promising scaffold, providing a comprehensive resource for its application in contemporary drug discovery.

The Imidazo[1,2-b]pyridazine Core: A Foundation of Versatility

The imidazo[1,2-b]pyridazine nucleus is an electronically rich system, and its unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it an ideal anchor for binding to biological targets. Its rigid, planar structure provides a defined orientation for appended functional groups, facilitating the optimization of drug-target interactions. The scaffold's inherent drug-like properties, including metabolic stability and favorable pharmacokinetics, further contribute to its appeal in medicinal chemistry.[2]

Synthesis of the this compound Scaffold: A Step-by-Step Approach

The construction of the this compound core can be achieved through a multi-step synthetic sequence, primarily involving the formation of the imidazo[1,2-b]pyridazine ring system followed by the introduction of the crucial 8-amino group. A common and effective strategy involves a nucleophilic aromatic substitution (SNA) reaction on a pre-functionalized 8-halo-imidazo[1,2-b]pyridazine intermediate.

General Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., 3,x-diaminopyridazine derivative) B Cyclization (with α-haloketone) A->B Condensation C 8-Halo-imidazo[1,2-b]pyridazine Intermediate B->C Formation of Bicyclic Core D Nucleophilic Aromatic Substitution (SNAr) (with desired amine) C->D Introduction of 8-Amino Group E This compound Core Structure D->E Final Product

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol provides a generalized procedure for the synthesis of this compound derivatives from an 8-bromo-imidazo[1,2-b]pyridazine precursor.

Materials:

  • 8-Bromo-imidazo[1,2-b]pyridazine derivative

  • Desired primary or secondary amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, aprotic solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the 8-bromo-imidazo[1,2-b]pyridazine derivative, the desired amine (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent and the base (typically 1.5-2.0 equivalents).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

The Privileged Role in Kinase Inhibition: A Deep Dive into Structure-Activity Relationships

The this compound scaffold has proven to be a particularly effective core for the development of potent kinase inhibitors. The 8-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many ATP-competitive inhibitors. The remainder of the scaffold can be functionalized to achieve selectivity and enhance potency.

Key Structure-Activity Relationship (SAR) Insights:
  • The 8-Amino Group: This is a critical pharmacophore. The N-H protons can form crucial hydrogen bonds with the kinase hinge region. Substitution on this amine can modulate potency and selectivity.

  • Position 3: This position is often substituted with an aryl or heteroaryl group that can occupy the hydrophobic pocket of the ATP-binding site. Modifications here significantly impact potency and selectivity.

  • Position 6: Substituents at this position can be varied to fine-tune physicochemical properties such as solubility and metabolic stability. For example, the introduction of morpholine or piperazine moieties at this position has been shown to yield potent TAK1 inhibitors.[3]

  • Other Positions (2 and 7): While less frequently modified, substitutions at these positions can also influence the overall pharmacological profile of the compound.

SAR Core This compound Core Position8 Position 8: -NH2 is key H-bond donor - N-substitution modulates activity Core->Position8 Position3 Position 3: - Aryl/heteroaryl for hydrophobic pocket - Major determinant of potency & selectivity Core->Position3 Position6 Position 6: - Modulates physicochemical properties - Can introduce solubilizing groups Core->Position6 Other Other Positions (2, 7): - Fine-tuning of properties Core->Other

Caption: Key positions for SAR exploration on the this compound scaffold.

A Broad Spectrum of Biological Activity: Targeting Diverse Kinases and Beyond

The versatility of the this compound scaffold is underscored by the wide range of biological targets it has been shown to modulate. While kinase inhibition is a prominent theme, its activity extends to other important therapeutic areas.

Table 1: Selected Biological Targets of Imidazo[1,2-b]pyridazine Derivatives
Target KinaseTherapeutic AreaExample Compound/ActivityReference
PIM Kinases CancerK00135 showed antileukemic activity.[4]
TAK1 Multiple MyelomaLead compound with an IC50 of 55 nM.[3]
Bruton's Tyrosine Kinase (BTK) B-cell MalignanciesIrreversible inhibitors with potent activity.[1]
CDK12/13 Triple-Negative Breast CancerCovalent inhibitors with potent inhibitory activity.[5]
DYRK Kinases Cancer, Diabetes, Neurological DisordersPotent and selective inhibitors of DYRK1A.[6]
Haspin Kinase CancerInhibitors with IC50 values in the nanomolar range.[7]

Beyond kinase inhibition, derivatives of the parent imidazo[1,2-b]pyridazine scaffold have also been investigated as ligands for β-amyloid plaques, suggesting potential applications in the diagnosis and treatment of Alzheimer's disease.[8]

Mechanism of Action: An ATP-Competitive Binding Mode

The primary mechanism of action for many this compound-based kinase inhibitors is competitive inhibition at the ATP-binding site. The 8-amino group, as previously mentioned, plays a pivotal role in anchoring the molecule to the hinge region of the kinase through hydrogen bonding. The rest of the molecule then occupies the hydrophobic pocket and other regions of the ATP-binding cleft, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This mode of action effectively shuts down the signaling cascade driven by the targeted kinase.

Mechanism_of_Action cluster_0 Kinase ATP-Binding Site cluster_1 This compound Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Phosphate Binding Region Phosphate Binding Region 8-Amino Group 8-Amino Group 8-Amino Group->Hinge Region H-Bonding Aryl/Heteroaryl at C3 Aryl/Heteroaryl at C3 Aryl/Heteroaryl at C3->Hydrophobic Pocket Hydrophobic Interaction Scaffold Core Scaffold Core Scaffold Core->Phosphate Binding Region Occupies Space ATP ATP ATP->Hinge Region Binding Blocked

Caption: Schematic representation of the ATP-competitive binding mode of an this compound inhibitor.

Future Perspectives and Conclusion

The this compound scaffold has firmly established itself as a privileged core in modern drug discovery. Its synthetic tractability, favorable physicochemical properties, and proven ability to potently and selectively modulate the activity of a diverse range of biological targets, particularly protein kinases, make it an invaluable tool for medicinal chemists. The continued exploration of this scaffold, through the synthesis of novel derivatives and the investigation of their biological activities, holds immense promise for the development of new and effective therapies for a wide range of human diseases. The in-depth understanding of its SAR and mechanism of action, as outlined in this guide, will undoubtedly accelerate the journey from scaffold to successful clinical candidate.

References

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Taylor & Francis Online. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Engineering the Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Modern Kinase Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I have observed the evolution of nitrogen-rich fused bicyclic systems from obscure chemical entities to cornerstone pharmacophores. Among these, the imidazo[1,2-b]pyridazine core stands out as a highly versatile, "privileged scaffold"[1]. Structurally characterized by a fused imidazole and pyridazine ring sharing a bridgehead nitrogen, this core offers a unique constellation of physicochemical properties: tunable basicity, excellent hydrogen-bond accepting capabilities, and a planar geometry ideal for intercalating into the narrow ATP-binding pockets of kinases.

This technical guide explores the historical development, structural rationale, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols associated with the imidazo[1,2-b]pyridazine core.

Historical Evolution & Structural Rationale

The turning point for this scaffold in medicinal chemistry was the 2012 FDA approval of Ponatinib (Iclusig), a third-generation multi-targeted tyrosine kinase inhibitor (TKI). Designed to overcome the notorious T315I "gatekeeper" mutation in BCR-ABL1, ponatinib validated the imidazo[1,2-b]pyridazine moiety as a robust platform for overcoming clinical drug resistance[2].

Why do medicinal chemists continually return to this specific core? The causality lies in its precise electronic distribution. The bridgehead nitrogen and the adjacent pyridazine nitrogens create a polarized system that acts as a potent hydrogen bond acceptor, crucial for anchoring the molecule to the hinge region of kinases[3]. Furthermore, the C3 and C6 positions of the core are highly amenable to late-stage functionalization, allowing for rapid generation of SAR libraries via transition-metal-catalyzed cross-coupling[4].

Quantitative SAR & Kinase Target Landscape

Recent optimization campaigns have leveraged this core to achieve exquisite selectivity across a diverse array of kinase targets. The table below summarizes key quantitative data from recent high-impact studies:

Target KinaseLead CompoundIC50 (nM)Indication / Disease ModelKey Structural FeatureReference
BCR-ABL1 (T315I) Ponatinib2.0Chronic Myeloid LeukemiaAlkyne linker accommodating gatekeeper mutation
Mps1 (TTK) Compound 27f0.70Solid Tumors (A549 cells)6-position optimization for oral bioavailability[5]
ROCK2 Compound A257.0Pulmonary Fibrosis3,6-disubstituted core with indazole hinge binder[3]
BTK TM471-1 (Cmpd 22)1.3B-cell MalignanciesIrreversible covalent binding profile[6]
TAK1 Compound 2655.0Multiple Myeloma6-substituted morpholine/piperazine[7]

Experimental Methodology: Self-Validating Synthesis Protocol

To harness the potential of this core, a robust, scalable, and self-validating synthetic protocol is required. The following workflow details the synthesis of a 3,6-disubstituted imidazo[1,2-b]pyridazine, emphasizing the mechanistic causality behind each step[8].

Step 1: Condensation and Cyclization
  • Procedure : Dissolve 3-amino-6-chloropyridazine (1.0 equiv) and an appropriate α-bromoketone (1.2 equiv) in a polar aprotic solvent (e.g., DMF). Add sodium bicarbonate (NaHCO3, 1.5 equiv). Heat the reaction mixture to 80–90 °C for 4–6 hours.

  • Causality : The ring nitrogen (N2) of the 3-aminopyridazine is highly nucleophilic and selectively attacks the α-carbon of the bromoketone. NaHCO3 is chosen as a mild base to neutralize the generated HBr without degrading the sensitive α-bromoketone. Subsequent intramolecular cyclization occurs via the exocyclic amine attacking the carbonyl carbon, followed by dehydration to yield the aromatic core[8].

  • Self-Validation : Monitor via LC-MS. The intermediate uncyclized adduct will show a [M+H]+ corresponding to the hydrated form, which transitions to the final mass [M-H2O+H]+ upon complete cyclization.

Step 2: C-H Activation and Halogenation
  • Procedure : To the cyclized core in chloroform, add N-bromosuccinimide (NBS, 1.05 equiv) at 0 °C. Stir for 30 minutes.

  • Causality : The C3 position of the imidazo[1,2-b]pyridazine core is highly electron-rich due to the electron-donating effect of the bridgehead nitrogen, making it highly susceptible to electrophilic aromatic substitution.

  • Self-Validation : TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material. 1H NMR will confirm the disappearance of the C3 proton singlet (typically around δ 7.5 ppm).

Step 3: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
  • Procedure : Combine the 3-bromo-6-chloroimidazo[1,2-b]pyridazine with an aryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water. Heat under microwave irradiation at 100 °C for 30 minutes.

  • Causality : The C3-bromide bond undergoes oxidative addition significantly faster than the C6-chloride bond due to the weaker C-Br bond dissociation energy, allowing for regioselective sequential cross-coupling[4].

Synthesis A 3-Amino-6-halopyridazine C Condensation Reaction (Mild Base: NaHCO3) A->C B α-Bromoketone B->C D Imidazo[1,2-b]pyridazine Core C->D Intramolecular Cyclization E Regioselective Halogenation (NBS at C3) D->E Electrophilic Substitution F Suzuki Cross-Coupling (Pd-Catalyzed) E->F C-Br Oxidative Addition G Functionalized Drug Candidate F->G

Step-by-step synthetic workflow and late-stage functionalization of the imidazo[1,2-b]pyridazine core.

Mechanistic Pathways: Allosteric and Hinge-Binding Paradigms

The true power of the imidazo[1,2-b]pyridazine core lies in its ability to modulate complex signaling pathways through precise structural interactions. A prime example is its application in ROCK2 inhibition for the treatment of pulmonary fibrosis[3].

In this context, molecular modeling reveals that the core does not merely act as a passive space-filler. Instead, specific substituents attached to the imidazo[1,2-b]pyridazine scaffold dictate the binding mode. For instance, in compound A25, an indazole moiety attached to the core occupies the kinase hinge region, forming critical bidentate hydrogen bonds with Glu170 and Met172[3]. Meanwhile, the 3,6-disubstituted imidazo[1,2-b]pyridazine scaffold itself establishes extensive hydrophobic contacts within the solvent-exposed pocket, locking the kinase in an inactive conformation. This highly selective binding suppresses the downstream phosphorylation of STAT3, thereby halting the TGF-β-mediated fibrotic progression[3].

Similarly, in the context of TYK2, the imidazo[1,2-b]pyridazine scaffold has been ingeniously utilized to target the pseudokinase domain (JH2) rather than the highly conserved catalytic domain (JH1)[9]. By binding to the JH2 domain, these ligands act as allosteric inhibitors, suppressing cytokine-mediated receptor activation with exquisite selectivity, thereby minimizing off-target toxicities associated with pan-JAK inhibition[9].

Pathway A TGF-β Stimulus B ROCK2 Kinase (Active State) A->B D STAT3 Phosphorylation B->D C Imidazo[1,2-b]pyridazine Inhibitor (e.g., A25) C->B Hinge Binding (Glu170/Met172) C->D E Collagen Deposition & Fibrosis Progression D->E F Fibrosis Reversal E->F Disease Modification

ROCK2/STAT3 signaling pathway modulated by imidazo[1,2-b]pyridazine-based inhibitors.

Conclusion

The imidazo[1,2-b]pyridazine core has transcended its origins as a simple heterocyclic building block to become a linchpin in modern targeted therapy. By understanding the causality between its electronic properties and its binding kinetics, medicinal chemists can continue to exploit this privileged scaffold. Whether through covalent inhibition of BTK[6] or allosteric modulation of TYK2[9], the rigorous application of structure-based drug design ensures that this core will remain at the forefront of pharmaceutical development for years to come.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - NIH (European Journal of Medicinal Chemistry). 1

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. 7

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - NIH (PMC). 8

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors - Journal of Medicinal Chemistry (ACS). 5

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors - MedChemComm (RSC Publishing). 9

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry (ACS).6

  • The pyridazine heterocycle in molecular recognition and drug discovery - NIH (PMC). 2

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors - Journal of Medicinal Chemistry (ACS). 3

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. 4

  • Exploring the untapped pharmacological potential of imidazopyridazines - RSC Publishing.

Sources

Physicochemical Profiling and Lipinski Rule Compliance of the Imidazo[1,2-b]pyridazin-8-amine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology therapeutics, the selection of an optimal central pharmacophore dictates the downstream success of lead optimization. Imidazo[1,2-b]pyridazin-8-amine (CAS: 56477-92-0) has emerged as a highly privileged, electron-rich bicyclic heterocycle. Frequently deployed as a hinge-binding core in ATP-competitive kinase inhibitors, this scaffold provides an exceptional balance of structural rigidity and physicochemical efficiency.

This technical guide provides a rigorous evaluation of the scaffold's physicochemical properties, its strict compliance with Lipinski's Rule of Five (Ro5), and the underlying mechanistic causality that makes it an ideal starting point for fragment-based drug discovery (FBDD) and scaffold hopping.

Mechanistic Causality: The Strategic Value of the Scaffold

Why do medicinal chemists consistently select the imidazo[1,2-b]pyridazine core for kinase inhibition? The answer lies in its precise geometric and electronic alignment with the highly conserved ATP-binding pocket of kinases such as FLT3, BTK, and Bcr-Abl[1][2].

When functionalized with a primary amine at the 8-position, the scaffold forms an optimal, dual-anchor hydrogen-bonding network within the kinase hinge region:

  • Hydrogen Bond Acceptor: The nitrogen atoms within the imidazo[1,2-b]pyridazine bicyclic core act as precise hydrogen bond acceptors for the backbone NH of hinge region residues (e.g., MET318 in Bcr-Abl)[1].

  • Hydrogen Bond Donor: Concurrently, the exocyclic 8-amine group serves as a potent hydrogen bond donor, interacting directly with the carbonyl oxygen of adjacent hinge residues[1].

This synergistic push-pull interaction ensures nanomolar binding affinity while maintaining a remarkably low molecular footprint, preventing steric clashes with the gatekeeper residue[2].

Physicochemical Properties & Lipinski Rule Compliance

To ensure oral bioavailability and favorable pharmacokinetic (PK) properties, early-stage scaffolds must adhere to [3]. This compound exhibits exceptional compliance, providing a massive "molecular weight budget" for subsequent derivatization.

Table 1: Quantitative Physicochemical Profile
PropertyValueLipinski ThresholdCompliance Status
Molecular Weight (MW) 134.14 g/mol ≤ 500 DaPass (Optimal)
Molecular Formula C₆H₆N₄N/AN/A
SMILES NC1=CC=NN2C1=NC=C2N/AN/A
Hydrogen Bond Donors (HBD) 2 (from -NH₂)≤ 5Pass
Hydrogen Bond Acceptors (HBA) 4 (N atoms)≤ 10Pass
Calculated LogP (cLogP) ~0.8≤ 5Pass
Rotatable Bonds 0≤ 10Pass

Data synthesized from and [4] reference standards.

Strategic Implication: Because the core molecule only consumes 134.14 Da of the 500 Da limit, development teams have ~365 Da available to append specificity-driving moieties. This allows chemists to build extended hydrophobic tails to target the DFG-out conformation (Type II inhibitors) without violating the Ro5 boundaries[2].

Experimental Methodology: Self-Validating Physicochemical Assays

As a standard practice in preclinical development, all in silico predictions must be empirically validated. The following protocol details the high-throughput determination of the distribution coefficient (LogD) at physiological pH.

Protocol: High-Throughput Shake-Flask LogD (pH 7.4) Determination

Objective: Quantify the partitioning of this compound derivatives between 1-octanol and aqueous buffer. Causality: We mandate the measurement of LogD rather than LogP because the basic 8-amine undergoes partial protonation at physiological pH (7.4). The 1-octanol/PBS biphasic system is selected because it best mimics the lipid-aqueous partitioning environment of the human gastrointestinal tract, providing a more accurate predictor of in vivo membrane permeability.

Step-by-Step Methodology:

  • Preparation of Phases: Mutually saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring vigorously for 24 hours at 25°C, followed by phase separation.

    • Causality: Pre-saturation prevents volume shifts during the assay, ensuring concentration calculations remain accurate.

  • Sample Spiking: Dissolve the this compound analyte in DMSO to create a 10 mM stock. Spike 10 µL of the stock into a 2 mL glass vial containing 1 mL of the pre-saturated PBS and 1 mL of pre-saturated 1-octanol.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM for 60 minutes at 25°C.

    • Causality: 60 minutes is empirically sufficient for small, rigid heterocycles to reach thermodynamic equilibrium without risking chemical degradation.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions at the aqueous-organic interface.

  • Quantification & Self-Validation: Carefully aspirate 100 µL from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

    • Self-Validation Check (Critical): Calculate the mass balance. The total mass recovered (

      
      ) must be ≥ 95%  of the initial spiked mass. If recovery is <95%, it indicates precipitation at the interface or non-specific binding to the glass vial, and the data point must be automatically rejected to maintain assay integrity.
      
  • Calculation:

    
    .
    

Workflow Visualization

To standardize the evaluation of new this compound analogs, we employ the following logical workflow to ensure all candidates meet Lipinski criteria before advancing to costly in vivo efficacy models.

G N1 This compound Core Synthesis N2 In Silico Lipinski Profiling (MW < 500, cLogP < 5) N1->N2 N3 Experimental Validation (Physicochemical Assays) N2->N3 N4 Shake-Flask LC-MS (LogD7.4 Determination) N3->N4 N5 Nephelometry (Kinetic Solubility) N3->N5 N6 PAMPA Assay (Passive Permeability) N3->N6 N7 Lead Optimization (Targeted Derivatization) N4->N7 N5->N7 N6->N7

Figure 1: High-throughput physicochemical profiling workflow for Lipinski validation.

Conclusion

This compound is not merely a chemical building block; it is a highly optimized, Ro5-compliant pharmacological engine. Its ultra-low molecular weight (134.14 Da), perfect balance of hydrogen bond donors and acceptors, and inherent structural affinity for kinase hinge regions make it an indispensable scaffold in the modern drug discovery arsenal. By coupling this core with rigorous, self-validating physicochemical profiling workflows, structural biology teams can rapidly advance highly bioavailable, targeted therapeutics into the clinic.

References

  • National Institutes of Health (NIH). "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling". PMC. URL: [Link][1]

  • American Chemical Society (ACS). "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping". Journal of Medicinal Chemistry. URL: [Link][2]

Sources

Methodological & Application

Buchwald-Hartwig Amination Protocols for Imidazo[1,2-b]pyridazines: A Guide to C-N Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, notable for its role in kinase inhibitors and other biologically active agents.[1][2] The functionalization of this core, particularly through the installation of amino groups, is critical for modulating pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds, offering a significant advantage over traditional methods that often require harsh conditions.[3][4] This guide provides a comprehensive overview of the Buchwald-Hartwig amination as applied to halo-imidazo[1,2-b]pyridazines, detailing the mechanistic underpinnings, critical reaction parameters, and field-tested experimental protocols to empower researchers in their synthetic endeavors.

Mechanistic Foundation of the Buchwald-Hartwig Amination

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][5][6]

The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, reacts with the halo-imidazo[1,2-b]pyridazine, inserting into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[7]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired N-arylated imidazo[1,2-b]pyridazine and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][7]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA_Complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex  Ar-X (Oxidative Addition) Amine_Complex [L₂Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine Complex OA_Complex->Amine_Complex  HNR'R'' Amido_Complex L₂Pd(II)(Ar)(NR'R'') Amido Complex Amine_Complex->Amido_Complex  Base (-H-Base⁺X⁻) Amido_Complex->Pd0  (Reductive Elimination) Product N-Arylated Product (Ar-NR'R'') Amido_Complex->Product  Product ArX Halo-Imidazo[1,2-b]pyridazine (Ar-X) ArX->OA_Complex Amine Amine (HNR'R'') Amine->Amine_Complex caption Fig 1: The Buchwald-Hartwig Catalytic Cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Critical Parameters for Coupling with Imidazo[1,2-b]pyridazines

The successful amination of the imidazo[1,2-b]pyridazine scaffold requires careful consideration of several interconnected parameters. This heterocycle presents unique challenges, including its electron-deficient nature and the potential for the ring nitrogens to coordinate with the palladium catalyst, which can inhibit catalysis.[8]

Substrate: The Electrophilic Partner

The reactivity of the halo-imidazo[1,2-b]pyridazine is primarily dictated by the nature of the halogen (X).

  • Reactivity Order: Aryl Bromides > Aryl Chlorides.[5]

  • 6-Chloroimidazo[1,2-b]pyridazine: This is a common and commercially available starting material.[1] However, C-Cl bonds are notoriously less reactive and require more robust catalytic systems, typically involving bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[9]

  • 6-Bromoimidazo[1,2-b]pyridazine: This substrate is more reactive and can often be coupled under milder conditions with a broader range of catalyst systems.

Catalyst System: The Heart of the Reaction

The choice of palladium source and, more importantly, the ancillary ligand is the single most critical factor for success.

  • Palladium Source: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern pre-formed catalysts (precatalysts) are often preferred.[9] Palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are air- and moisture-stable, ensuring the efficient and reproducible generation of the active LPd(0) species in solution.[9][10]

  • Ligand Selection: The ligand stabilizes the palladium center, modulates its reactivity, and promotes the crucial reductive elimination step. For electron-deficient heterocycles like imidazo[1,2-b]pyridazine, sterically demanding and electron-rich ligands are essential.[11]

Ligand Structure Type Recommended For Key Insights
XPhos Dialkylbiaryl PhosphineA general, robust ligand for a wide range of amines, including primary and secondary alkyl/aryl amines. Often a good starting point for aryl chlorides.The bulky biphenyl backbone and di-tert-butylphosphino group facilitate both oxidative addition and reductive elimination.
RuPhos Dialkylbiaryl PhosphineParticularly effective for sterically hindered secondary amines and some primary amines.The di-cyclohexylphosphino group provides significant steric bulk.
BrettPhos Dialkylbiaryl PhosphineExcellent for coupling primary amines and amides, often providing high selectivity for mono-arylation.[10]The specific substitution pattern on the biphenyl core is designed to accelerate reductive elimination.[10]
Xantphos Bidentate PhosphineA versatile ligand often used in screening. Its wide bite angle can be beneficial for certain substrate combinations.[12]Can sometimes prevent the formation of inactive palladium dimers.[3]
N-Heterocyclic Carbenes (NHCs) Carbene LigandsA powerful class of ligands for challenging couplings, including those involving aryl chlorides and coordinating heterocycles.[8][13]NHCs form very strong bonds to palladium, creating highly stable and active catalysts.
Base and Solvent
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. The choice can significantly impact yield, especially with base-sensitive functional groups.

    • Sodium tert-butoxide (NaOtBu): A very strong and commonly used base. Highly effective but can be incompatible with sensitive groups like esters.[5]

    • Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃): Milder inorganic bases that offer broader functional group tolerance, though they may require higher reaction temperatures or longer reaction times.[5][14]

  • Solvent: Anhydrous, aprotic solvents are mandatory to prevent catalyst deactivation.

    • Toluene, Dioxane, THF: These are the most common solvents. Toluene is often favored for higher temperature reactions.[6][15] Rigorous degassing (e.g., via sparging with argon or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) before use. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

General Workflow for Buchwald-Hartwig Amination

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis reagents 1. Weigh Reagents (Aryl Halide, Base, Catalyst) vial_prep 2. Add to Oven-Dried Vial (Inside Glovebox or under Inert Gas) reagents->vial_prep solvent 3. Add Anhydrous, Degassed Solvent vial_prep->solvent amine 4. Add Amine Nucleophile solvent->amine heat 5. Heat to Desired Temperature (Stir for 12-24h) amine->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor quench 7. Cool & Quench Reaction monitor->quench extract 8. Aqueous Workup & Extraction quench->extract purify 9. Purify Product (Column Chromatography) extract->purify analyze 10. Characterize Product (NMR, MS) purify->analyze caption Fig 2: General Experimental Workflow.

Caption: A typical workflow for setting up and processing the reaction.

Protocol 1: Small-Scale Reaction Screening

This protocol is designed for rapidly screening conditions (catalyst, base, solvent) on a ~0.1 mmol scale.

Materials:

  • Halo-Imidazo[1,2-b]pyridazine (1.0 equiv, 0.1 mmol)

  • Amine (1.2-1.5 equiv, 0.12-0.15 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (Toluene or Dioxane, ~1.0 mL)

  • Oven-dried 2 mL reaction vial with a magnetic stir bar and screw cap with a PTFE septum.

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or under a positive flow of argon, add the halo-imidazo[1,2-b]pyridazine, base, and palladium precatalyst to the reaction vial.

  • Solvent Addition: Seal the vial. If outside a glovebox, purge the vial with argon for 5 minutes. Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the amine via syringe. If the amine is a solid, it should be added in step 1.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).

  • Stirring: Stir the reaction vigorously for 12-24 hours.

  • Monitoring: After cooling to room temperature, take a small aliquot, dilute it with a suitable solvent (e.g., EtOAc or DCM), filter through a small plug of silica, and analyze by TLC and/or LC-MS to determine conversion.

Protocol 2: Preparative Scale Synthesis (Example)

Amination of 6-Chloroimidazo[1,2-b]pyridazine with Morpholine

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 mmol, 153.6 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • XPhos Pd G3 (0.02 mmol, 16.9 mg, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 134.5 mg)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar.

Procedure:

  • To the Schlenk flask, add 6-chloroimidazo[1,2-b]pyridazine, sodium tert-butoxide, and XPhos Pd G3.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the morpholine.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16 hours. Monitor by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Cool the reaction to room temperature. Quench carefully by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-(morpholino)imidazo[1,2-b]pyridazine.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxygen exposure).2. Inappropriate ligand choice.3. Insufficiently strong base.1. Ensure all reagents are dry and the solvent is rigorously degassed. Use a reliable precatalyst.[9]2. Screen a panel of ligands. For aryl chlorides, use bulky biarylphosphine ligands like XPhos or an NHC ligand.[9]3. Switch to a stronger base (e.g., K₃PO₄ → NaOtBu).
Hydrodehalogenation Side Product The aryl halide is reduced instead of coupled. This can be caused by moisture or certain catalyst/ligand combinations.1. Ensure strictly anhydrous conditions.2. Change the ligand or solvent system. Sometimes a different base can suppress this side reaction.
Reaction Stalls Catalyst has decomposed or become inhibited. The nitrogen atoms on the imidazopyridazine ring can sometimes inhibit the catalyst.1. Try a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).2. Switch to a more robust ligand system, such as one based on an N-heterocyclic carbene (NHC), which can be more resistant to deactivation.[8]
Difficult Purification Product is contaminated with ligand or ligand oxides.1. Use a fluorous-tagged or polymer-supported ligand if available.2. Optimize chromatography conditions. A dilute ammonia solution in the mobile phase can sometimes help with basic amine products.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed. (2022, January 19). Retrieved March 7, 2026, from [Link]

  • Optimization of the Buchwald-Hartwig reaction. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. (2026, February 14). Retrieved March 7, 2026, from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (2021, September 7). Retrieved March 7, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved March 7, 2026, from [Link]

  • Synthesis of Some New Imidazo[1,2-b] Pyridazines. (2009, May 31). Retrieved March 7, 2026, from [Link]

  • Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. (n.d.). Retrieved March 7, 2026, from [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][6][7]thiadiazole Series - Semantic Scholar. (2015, November 1). Retrieved March 7, 2026, from [Link]

  • A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition | Organic Letters - ACS Publications. (2014, September 9). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved March 7, 2026, from [Link]

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents. (n.d.).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (2019, July 19). Retrieved March 7, 2026, from [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 8-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 8-chloroimidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3] Functionalization at the C-8 position via SNAr is a critical transformation for the generation of novel analogues with diverse pharmacological profiles.[4][5] This document outlines the underlying mechanistic principles, provides step-by-step experimental procedures for various nucleophiles, offers troubleshooting guidance, and presents key data in a structured format for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine fused heterocyclic system is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for multifaceted interactions with biological targets, particularly protein kinases.[1][3] Notable drugs and clinical candidates incorporating this scaffold have demonstrated efficacy in oncology and immunology, driving significant interest in its synthetic diversification.[4][5]

Modification of the imidazo[1,2-b]pyridazine core is essential for fine-tuning its structure-activity relationship (SAR). The 8-chloro substituent serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective due to the electron-deficient nature of the pyridazine ring, which activates the C-8 position for nucleophilic attack.

Mechanistic Insights: The SNAr Pathway on an Electron-Deficient Heterocycle

Nucleophilic aromatic substitution is a two-step addition-elimination process.[6][7] It is distinct from SN1 and SN2 reactions and is facilitated by the presence of electron-withdrawing groups or, as in this case, an electron-deficient aromatic system.[6][8]

The reaction proceeds via the following general mechanism:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon), in this case, C-8 of the imidazo[1,2-b]pyridazine ring. This initial attack is typically the rate-determining step.[9]

  • Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the pyridazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The negative charge is delocalized across the ring system and is stabilized by the electronegative nitrogen atoms.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is generally fast.

The overall reactivity in SNAr reactions is influenced by several factors:

  • The Nucleophile: Stronger nucleophiles react faster.

  • The Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus enhancing its nucleophilicity.[10]

  • The Base: A base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to scavenge the acid formed during the reaction.[10][11]

  • Temperature: Higher temperatures can increase the reaction rate, although they may also lead to side products.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Substrate 8-Chloroimidazo[1,2-b]pyridazine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu-H (Addition) Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Product 8-Substituted Imidazo[1,2-b]pyridazine Meisenheimer->Product - Cl- (Elimination)

Figure 1: Generalized workflow for the SNAr reaction on 8-chloroimidazo[1,2-b]pyridazine.

Experimental Protocols

The following protocols are designed as a starting point for the SNAr functionalization of 8-chloroimidazo[1,2-b]pyridazine. Reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of 8-chloroimidazo[1,2-b]pyridazine with a variety of amine nucleophiles.

Materials:

  • 8-chloroimidazo[1,2-b]pyridazine

  • Amine of choice (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a clean, dry reaction vessel, add 8-chloroimidazo[1,2-b]pyridazine (1.0 eq).

  • Add the chosen solvent (DMF or DMSO) to create a 0.1-0.5 M solution.

  • Add the amine nucleophile (1.2 - 2.0 eq) followed by the base (K₂CO₃ or DIPEA, 2.0 - 3.0 eq).

  • Stir the reaction mixture at a temperature between 80 °C and 120 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine to remove residual solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Causality Behind Choices:

  • Excess Amine and Base: Using an excess of the amine and base drives the reaction to completion. The base neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • High Temperature: The C-Cl bond is relatively strong, and the imidazo[1,2-b]pyridazine ring, while electron-deficient, may require thermal energy to overcome the activation barrier for the initial nucleophilic attack.

  • Polar Aprotic Solvent: DMF and DMSO are excellent solvents for SNAr as they are polar enough to dissolve the reagents but do not form strong hydrogen bonds with the nucleophile, thereby maintaining its reactivity.[10]

Protocol 2: Thiolation with Thiols

This protocol outlines the introduction of sulfur-based nucleophiles.

Materials:

  • 8-chloroimidazo[1,2-b]pyridazine

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • If using NaH: To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add anhydrous THF or DMF. Add NaH (1.2 eq) and cool to 0 °C.

  • Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent. Stir at 0 °C for 30 minutes to form the thiolate.

  • Add 8-chloroimidazo[1,2-b]pyridazine (1.0 eq) to the thiolate solution.

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C, monitoring by TLC or LC-MS.

  • If using Cs₂CO₃: To a reaction vessel, add 8-chloroimidazo[1,2-b]pyridazine (1.0 eq), the thiol (1.5 eq), Cs₂CO₃ (2.0 eq), and DMF. Heat to 80-100 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool to 0 °C and carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Causality Behind Choices:

  • Strong Base (NaH): Thiols are less nucleophilic than their corresponding thiolates. A strong, non-nucleophilic base like NaH is used to deprotonate the thiol quantitatively, generating the more potent thiolate nucleophile.[10]

  • Cesium Carbonate: Cs₂CO₃ is a milder base that is often effective in SNAr reactions. The large, soft cesium cation can also play a role in activating the substrate.

  • Inert Atmosphere: When using a reactive base like NaH, an inert atmosphere is crucial to prevent quenching by atmospheric moisture.

Protocol 3: Alkoxylation/Aryloxylation with Alcohols/Phenols

This protocol details the synthesis of ether linkages at the C-8 position.

Materials:

  • 8-chloroimidazo[1,2-b]pyridazine

  • Alcohol or phenol of choice (1.5 - 2.0 eq)

  • Sodium hydride (NaH, 60% dispersion) (1.5 eq) or Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous THF or 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the alcohol or phenol (1.5 eq) and anhydrous THF or dioxane.

  • Cool to 0 °C and add NaH or KOtBu (1.5 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 8-chloroimidazo[1,2-b]pyridazine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS. Microwave irradiation can sometimes accelerate this transformation.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Causality Behind Choices:

  • Generation of Alkoxide/Phenoxide: Alcohols and phenols are generally poor nucleophiles for SNAr. Their deprotonation to the corresponding alkoxide or phenoxide dramatically increases their nucleophilicity.

  • Higher Temperatures: The oxygen nucleophiles are generally less reactive than amines or thiols in SNAr, often necessitating higher reaction temperatures or the use of a sealed vessel/microwave reactor to reach the required temperatures.

Data Summary and Troubleshooting

Table 1: Representative Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield Range
Amines MorpholineK₂CO₃DMSO100-12070-95%
AnilineDIPEADMF110-13050-80%
Thiols ThiophenolCs₂CO₃DMF80-10075-90%
Alcohols PhenolNaHTHF/Dioxane90-11040-70%

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is not strong enough or has degraded.1. Increase reaction temperature; consider using a microwave reactor. 2. Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃). 3. Use fresh, anhydrous base and solvent.
Side Product Formation 1. Reaction temperature is too high, causing decomposition. 2. Presence of multiple reactive sites on the nucleophile.1. Lower the reaction temperature and increase the reaction time. 2. Use a protecting group strategy for the nucleophile if necessary.
Difficulty in Purification 1. Residual high-boiling solvent (DMF/DMSO). 2. Product has similar polarity to starting material.1. Perform multiple aqueous washes during workup; consider azeotropic removal with toluene under reduced pressure. 2. Optimize the chromatography eluent system; consider reverse-phase chromatography if the compound is suitable.

Conclusion

The SNAr reaction on 8-chloroimidazo[1,2-b]pyridazine is a robust and versatile method for generating diverse libraries of compounds for drug discovery and development. By understanding the underlying mechanism and carefully selecting the appropriate nucleophile, base, solvent, and temperature, researchers can efficiently synthesize a wide range of C-8 functionalized analogues. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Substrate, Nucleophile, Base, Solvent Heating Heat and Stir (Monitor by TLC/LC-MS) Reagents->Heating Quench Cool and Quench Heating->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Figure 2: A typical experimental workflow for SNAr reactions.

References

Sources

Application Note: Advanced C-3 Functionalization Strategies for Imidazo[1,2-b]pyridazin-8-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development

The imidazo[1,2-b]pyridazine core is a highly privileged, nitrogen-rich bicyclic scaffold extensively utilized in the design of potent kinase inhibitors[1]. Specifically, derivatives bearing an exocyclic amine at the C-8 position (imidazo[1,2-b]pyridazin-8-amines) have demonstrated profound efficacy in targeting kinases such as FLT3-ITD in acute myeloid leukemia[2], Haspin in anticancer therapy[3], and the dual kinase-endoribonuclease IRE1α in unfolded protein response modulation[4].

When bound to the ATP-binding site of a kinase, the imidazo[1,2-b]pyridazine core typically acts as the primary hinge-binding motif. The spatial orientation of the C-3 position is critical; it frequently projects directly into the hydrophobic selectivity pocket or toward the solvent-exposed channel, depending on the specific kinase conformation (e.g., DFG-in vs. DFG-up)[4]. Consequently, the precise functionalization of the C-3 position is a primary driver for achieving kinome selectivity, enhancing binding affinity, and optimizing physicochemical properties.

Mechanistic Principles of C-3 Functionalization

The imidazo[1,2-b]pyridazine system consists of an electron-rich imidazole ring fused to an electron-deficient pyridazine ring. This electronic disparity dictates its reactivity profile:

  • Electrophilic Aromatic Substitution (EAS): The C-3 position, located on the imidazole moiety, is the most nucleophilic site on the scaffold. It readily undergoes regioselective electrophilic attack[1]. Halogenation (using NBS or NIS) at this position is highly efficient and serves as the foundational step for subsequent transition-metal-catalyzed cross-couplings.

  • Palladium-Catalyzed Cross-Coupling: Once a C-3 halide (bromide or iodide) is installed, the position is primed for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings[1]. The oxidative addition of Pd(0) into the C3-Halogen bond is facile, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl vectors[3].

  • Direct C-H Activation: Modern methodologies leverage the intrinsic reactivity of the C-3 position to perform direct, Pd-catalyzed C-H arylation. This circumvents the need for intermediate halogenation, offering a more atom-economical and greener synthetic route[5].

Synthetic Workflow & Logical Relationships

C3_Functionalization Start Imidazo[1,2-b]pyridazin-8-amine (Base Scaffold) EAS Electrophilic Halogenation (NBS / NIS) Start->EAS Regioselective CH_Act Direct C-H Arylation (Pd(OAc)2, Ligand) Start->CH_Act Atom Economical Halogenated 3-Halo-imidazo[1,2-b]pyridazin-8-amine (Intermediate) EAS->Halogenated Final1 C-3 Aryl/Heteroaryl Derivatives (Kinase Inhibitors) CH_Act->Final1 Suzuki Suzuki-Miyaura Coupling (Boronic Acids, Pd) Halogenated->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes, Pd/Cu) Halogenated->Sonogashira Suzuki->Final1 Final2 C-3 Alkynyl Derivatives (Probe/Linker) Sonogashira->Final2

Logical workflow for C-3 functionalization of the this compound scaffold.

Quantitative Comparison of Functionalization Routes

To guide synthetic strategy, the following table summarizes the operational metrics of the two primary C-3 functionalization pathways:

Functionalization StrategyKey Reagents & CatalystsTypical YieldsReaction TimeOperational Advantages & Causality
Two-Step: Bromination + Suzuki Coupling 1. NBS, DMF (0 °C to RT)2. Ar-B(OH)₂, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O (Microwave, 110 °C)85-95% (Step 1)40-80% (Step 2)1-2 h (Step 1)0.5-1 h (Step 2)High Reliability: The C-3 bromide is highly reactive toward oxidative addition. Microwave irradiation overcomes steric hindrance from ortho-substituted boronic acids[3].
One-Step: Direct C-H Arylation Ar-Br, Pd(OAc)₂, Ligand (e.g., PCy₃ or phosphine-free), K₂CO₃, Toluene (110 °C)50-75%12-24 hAtom Economy: Eliminates the halogenation step. Best suited for electron-deficient aryl bromides. Requires careful optimization of catalyst loading to prevent homocoupling[5].

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to the next synthetic node.

Protocol A: Regioselective C-3 Bromination

Objective: Synthesize 3-bromo-imidazo[1,2-b]pyridazin-8-amine. Causality & Design: N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) to safely control the electrophilic equivalent and prevent over-bromination. DMF is utilized as the solvent to stabilize the polar transition state inherent to the EAS mechanism.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the kinetic energy of the system suppresses non-specific electrophilic attack at the C-2 or C-6 positions, ensuring strict C-3 regioselectivity[3].

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from ambient light using aluminum foil to prevent radical-mediated side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexanes 1:1). The starting material should be completely consumed, replaced by a single, distinct, less polar UV-active spot.

  • Workup: Quench the reaction by pouring the mixture into ice-cold water containing 5% sodium thiosulfate (to neutralize residual bromonium species). Filter the resulting precipitate, wash with cold water, and dry under a high vacuum to afford the pure C-3 brominated intermediate.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C-3

Objective: Introduce an aryl/heteroaryl group at the C-3 position. Causality & Design: Microwave irradiation ensures rapid, uniform volumetric heating, which is critical for coupling sterically hindered or electron-rich boronic acids that typically stall or degrade under conventional thermal conditions[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vial, combine 3-bromo-imidazo[1,2-b]pyridazin-8-amine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv). Causality: Cs₂CO₃ is a highly soluble, strong base that facilitates the transmetalation step more effectively than weaker bases like Na₂CO₃.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1, 0.1 M). Sparge the mixture with nitrogen or argon for 10 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Seal the vial immediately with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave reactor at 110 °C for 30–45 minutes.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The mass spectrum should confirm the disappearance of the characteristic bromine isotopic pattern (M / M+2) and the appearance of the target mass [M+H]⁺.

  • Purification: Dilute the mixture with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the final C-3 functionalized kinase inhibitor.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. 1

  • Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. Semantic Scholar. 5

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. PMC - NIH. 3

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. 2

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. ACS Publications. 4

Sources

Reagents for synthesizing N-substituted Imidazo[1,2-B]pyridazin-8-amines

Author: BenchChem Technical Support Team. Date: March 2026

Title : High-Yield Synthesis of N-Substituted Imidazo[1,2-b]pyridazin-8-amines: Reagents, Mechanisms, and Protocols

Executive Summary Imidazo[1,2-b]pyridazines are privileged heterocyclic scaffolds frequently utilized in the design of potent kinase inhibitors, including targets such as TYK2, FLT3, IRE1α, CDK12/13, and MALT1 [1, 2, 4]. The 8-amino substitution is a critical pharmacophore, often serving as the primary hydrogen-bond donor/acceptor to the kinase hinge region. This application note provides an in-depth technical guide on the reagents, mechanistic rationale, and validated protocols for synthesizing N-substituted imidazo[1,2-b]pyridazin-8-amines, focusing on regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig cross-coupling [3].

Mechanistic Rationale and Synthetic Strategy

The synthesis of 8-amino functionalized imidazo[1,2-b]pyridazines typically diverges into two primary strategies depending on the electronic nature of the starting core:

Pathway A: Regioselective SNAr on 6,8-Dichloroimidazo[1,2-b]pyridazine When utilizing 6,8-dichloroimidazo[1,2-b]pyridazine, the C8 position exhibits significantly higher electrophilicity compared to the C6 position [1].

  • Causality: The bridgehead nitrogen (N4) exerts a strong electron-withdrawing effect via induction and resonance. During nucleophilic attack at C8, the resulting negative charge in the Meisenheimer intermediate is efficiently delocalized onto the electronegative bridgehead nitrogen, lowering the activation energy barrier. This allows for highly regioselective amination at C8 using aliphatic or aromatic amines under mild basic conditions, leaving the C6 chlorine intact for subsequent functionalization (e.g., Suzuki coupling).

Pathway B: Buchwald-Hartwig Amination of 8-Bromoimidazo[1,2-b]pyridazine For substrates lacking the highly activated di-halo profile, such as 8-bromoimidazo[1,2-b]pyridazine, direct SNAr is often sluggish and low-yielding. Instead, palladium-catalyzed Buchwald-Hartwig cross-coupling is the method of choice [3, 4].

  • Causality: The use of a bulky, electron-rich biaryl phosphine ligand like BrettPhos is critical here. BrettPhos promotes rapid reductive elimination and prevents the formation of inactive bis(amine)palladium complexes, which is a common failure mode when coupling primary amines to electron-deficient heteroaryl halides.

Logical Workflow Diagram

G Start1 3-Amino-4,6-dichloropyridazine + α-Haloketone Core1 6,8-Dichloroimidazo[1,2-b]pyridazine Start1->Core1 Cyclization (NaHCO3, EtOH) SNAr Regioselective SNAr (Amine, DIPEA, NMP, 80°C) Core1->SNAr Electrophilic C8 Activation Prod1 6-Chloro-N-substituted imidazo[1,2-b]pyridazin-8-amine SNAr->Prod1 High Regioselectivity Start2 8-Bromoimidazo[1,2-b]pyridazine BHA Buchwald-Hartwig Amination (Amine, Pd2(dba)3, BrettPhos, Cs2CO3) Start2->BHA Pd-Catalyzed Cross-Coupling Prod2 N-substituted This compound BHA->Prod2 Broad Substrate Scope

Workflow for synthesizing N-substituted imidazo[1,2-b]pyridazin-8-amines via SNAr and cross-coupling.

Quantitative Data: Reagents and Conditions

The following table summarizes the optimized conditions for the two primary amination pathways, derived from empirical optimization across multiple drug discovery campaigns[1, 3, 4].

Reaction TypeStarting MaterialAmine ClassCatalyst / BaseSolvent & TempTypical Yield
Regioselective SNAr 6,8-Dichloroimidazo[1,2-b]pyridazineAliphatic (1° or 2°)DIPEA (2.5 eq.)NMP, 80–100 °C75–90%
Regioselective SNAr 6,8-Dichloroimidazo[1,2-b]pyridazineAromatic (Anilines)NaH or LiHMDS (1.5 eq.)DMF, 0–25 °C60–80%
Buchwald-Hartwig 8-Bromoimidazo[1,2-b]pyridazinePrimary AliphaticPd2(dba)3 / BrettPhos / Cs2CO31,4-Dioxane, 90 °C70–95%
Buchwald-Hartwig 8-Bromoimidazo[1,2-b]pyridazineAromatic / HeteroaromaticPd(OAc)2 / Xantphos / Cs2CO3Toluene, 100 °C65–85%

Experimental Protocols

Protocol A: Regioselective SNAr Synthesis of 6-Chloro-N-(substituted)imidazo[1,2-b]pyridazin-8-amines

  • Self-Validating System: The success of this protocol is validated by tracking the disappearance of the starting material via LC-MS. The regioselectivity can be confirmed by ¹H NMR; the C7 proton of the product will shift significantly upfield (typically Δδ -0.5 to -0.8 ppm) due to the electron-donating effect of the newly installed amine, whereas a C6 substitution would not produce this specific shielding effect on C7.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 6,8-dichloroimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 eq.) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Reagent Addition: Add the desired aliphatic amine (1.2 mmol, 1.2 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq.).

    • Rationale: DIPEA acts as a non-nucleophilic proton sponge, preventing the formation of amine hydrochloride salts which would stall the reaction.

  • Reaction Execution: Stir the mixture at 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quenching & Extraction: Once complete, cool the reaction to room temperature and pour into ice-cold water (25 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL).

    • Rationale: NMP is highly water-soluble but partitions into EtOAc; washing with LiCl effectively pulls NMP into the aqueous phase, ensuring a pure crude product.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to yield the 8-amino-6-chloro intermediate.

Protocol B: Buchwald-Hartwig Cross-Coupling of 8-Bromoimidazo[1,2-b]pyridazines

  • Self-Validating System: The active Pd(0) catalyst formation is visually validated by a color change from dark purple/red (Pd2(dba)3) to a clear yellow/orange solution upon heating with the ligand. Failure to observe this color change indicates oxygen contamination or ligand degradation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried microwave vial or Schlenk tube, add 8-bromoimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 eq.), the primary amine (1.2 mmol, 1.2 eq.), and finely powdered Cs2CO3 (2.0 mmol, 2.0 eq.).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 mmol, 5 mol%) and BrettPhos (0.10 mmol, 10 mol%).

    • Rationale: A 1:2 ratio of Pd to ligand ensures complete formation of the active monoligated L-Pd(0) species, which is essential for the oxidative addition into the strong C-Br bond of the electron-rich imidazo[1,2-b]pyridazine core [3].

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 mL). Seal the vial and sparge the solution with Argon for 10 minutes.

    • Rationale: Oxygen rapidly oxidizes electron-rich phosphine ligands like BrettPhos, killing the catalytic cycle.

  • Reaction Execution: Heat the mixture at 90 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and filter through a pad of Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography (eluting with a gradient of DCM/MeOH) to isolate the pure N-substituted this compound.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Med. Chem. Commun., 2017, 8, 700-712. URL: [Link]

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. J. Med. Chem., 2019, 62, 7, 3575–3597. URL: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021, 6, 8985-9011. URL: [Link]

  • Direct Construction of Chiral Ether via Highly Efficient Heck Reaction and N-Directed Asymmetric Hydrogenation for Large-Scale Synthesis of MALT1 Inhibitor RGT-068A. Org. Process Res. Dev., 2022, 26, 11, 3135-3144. URL: [Link]

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazin-8-amine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

Imidazo[1,2-b]pyridazines represent a "privileged" heterocyclic scaffold in modern medicinal chemistry, renowned for their ability to selectively bind the ATP-binding hinge region of various protein and lipid kinases . Specifically, functionalization at the C-8 position with diverse aliphatic or aromatic amines has yielded highly potent inhibitors for critical therapeutic targets. These include Inositol-Requiring Enzyme 1α (IRE1α) in oncology , Phosphatidylinositol 4-Kinase IIIβ (PI4KB) in viral replication , and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) in multiple myeloma .

Conventional synthesis of these analogs is notoriously bottlenecked by prolonged reaction times (often 12–48 hours), poor regioselectivity, and the thermal degradation of sensitive intermediates. As an Application Scientist, I have designed this self-validating Microwave-Assisted Synthesis (MAS) workflow to overcome these kinetic barriers. By leveraging dielectric heating, MAS accelerates both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling steps, reducing reaction times from days to minutes while significantly enhancing isolated yields and compound purity.

Target Pathway: Allosteric Modulation of IRE1α

To rationalize the synthetic design of these analogs, it is critical to understand their biological mechanism. Imidazo[1,2-b]pyridazin-8-amines act as highly selective, allosteric kinase inhibitors of IRE1α. By binding to an unusual inactive conformation of the kinase domain, the C-8 amine forms a critical hydrogen bond with the hinge region. This prevents the oligomerization and autophosphorylation required to activate the adjacent RNase domain, thereby modulating the Unfolded Protein Response (UPR) during endoplasmic reticulum (ER) stress .

IRE1a_Pathway ER_Stress ER Stress / UPR Activation IRE1a_Monomer IRE1α Monomer ER_Stress->IRE1a_Monomer IRE1a_Oligomer IRE1α Oligomerization & Autophosphorylation IRE1a_Monomer->IRE1a_Oligomer RNase_Active RNase Domain Activation (XBP1 Splicing) IRE1a_Oligomer->RNase_Active Apoptosis Cell Survival / Apoptosis RNase_Active->Apoptosis Inhibitor Imidazo[1,2-b]pyridazin-8-amine (Allosteric Kinase Inhibitor) Inhibitor->IRE1a_Oligomer Blocks

Figure 1: Allosteric inhibition of the IRE1α signaling pathway by Imidazo[1,2-b]pyridazin-8-amines.

Mechanistic Insights: The Role of Microwave Irradiation

Microwave irradiation accelerates chemical transformations through the direct coupling of electromagnetic energy with polar molecules. This workflow utilizes MAS to drive two critical steps:

  • Dielectric Heating in SNAr: The C-8 position of the imidazo[1,2-b]pyridazine core is moderately electrophilic. Introducing sterically hindered amines via SNAr is kinetically demanding. Microwave heating in high-loss-tangent solvents (e.g., N-Methyl-2-pyrrolidone, NMP) rapidly overcomes the activation energy barrier, driving the reaction to completion before thermodynamic degradation pathways can dominate.

  • Superheating in Suzuki-Miyaura Coupling: In aqueous-organic solvent mixtures (e.g., 1,4-Dioxane/H₂O), microwaves selectively superheat the polar aqueous phase. This localized heating enhances the dissolution of the inorganic base and accelerates the transmetalation step of the catalytic cycle, which is often the rate-limiting step in sterically hindered C-3 arylations .

Synthesis_Workflow Start 3-Iodo-8-chloro- imidazo[1,2-b]pyridazine SNAr MW-Assisted SNAr (Amination at C-8) 140°C, 20 min Start->SNAr Intermediate 8-Amino-3-iodo- imidazo[1,2-b]pyridazine SNAr->Intermediate Suzuki MW-Assisted Suzuki (Arylation at C-3) 150°C, 30 min Intermediate->Suzuki Product Imidazo[1,2-b]pyridazin- 8-amine Analogs Suzuki->Product

Figure 2: Step-by-step microwave-assisted synthetic workflow for imidazo[1,2-b]pyridazin-8-amines.

Experimental Protocols

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (C-8 Amination)

Objective: Regioselective displacement of the C-8 chlorine atom using primary or secondary amines to establish the hinge-binding pharmacophore.

Reagents & Materials:

  • Core: 3-Iodo-8-chloro-imidazo[1,2-b]pyridazine (1.0 eq)

  • Nucleophile: Target aliphatic or aromatic amine (1.5 - 2.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the imidazo[1,2-b]pyridazine core (0.5 mmol) in 3.0 mL of anhydrous NMP.

  • Reagent Addition: Add the selected amine (0.75 mmol) followed by DIPEA (1.25 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct. If HCl is not scavenged, it will protonate the incoming amine nucleophile, rendering it inactive and stalling the reaction.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen gas for 2 minutes to prevent oxidative side reactions at elevated temperatures.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor (e.g., CEM Discover or Biotage Initiator). Set the parameters to 140 °C, with a maximum power of 150 W, and a hold time of 20 minutes with high-speed stirring.

  • Workup: Cool the reaction to room temperature using compressed air cooling. Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (C-3 Arylation)

Objective: Installation of the aryl or heteroaryl moiety at the C-3 position via palladium-catalyzed cross-coupling to target the kinase αC-helix region.

Reagents & Materials:

  • Intermediate: 8-Amino-3-iodo-imidazo[1,2-b]pyridazine derivative from Protocol A (1.0 eq)

  • Coupling Partner: Aryl boronic acid or pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: Na₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (3:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, combine the C-8 aminated intermediate (0.3 mmol), aryl boronic acid (0.36 mmol), and Na₂CO₃ (0.6 mmol).

  • Solvent Addition & Degassing: Add 2.4 mL of 1,4-Dioxane and 0.8 mL of deionized H₂O. Sparge the mixture with Argon for 5 minutes.

    • Causality: The C-3 iodine is highly reactive towards oxidative addition by Pd(0). However, oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) oxides and to avoid homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.015 mmol) and seal the vial immediately.

    • Causality: Pd(dppf)Cl₂ is specifically chosen over Pd(PPh₃)₄ for its superior thermal stability under microwave conditions and its bidentate ligand structure, which forces a cis-geometry that accelerates the reductive elimination step.

  • Microwave Irradiation: Irradiate the mixture at 150 °C for 30 minutes (Dynamic power mode, max 200 W).

  • Purification: Cool the vessel, filter the crude mixture through a short pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase preparative HPLC to yield the final analog.

Quantitative Data & Process Optimization

The transition from conventional thermal heating to microwave irradiation yields a self-validating improvement in both throughput and material recovery. Table 1 summarizes the optimization data, demonstrating that MAS suppresses the formation of degradation byproducts typically observed during prolonged thermal exposure.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Parameters

Reaction StepHeating MethodTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
SNAr (C-8 Amination) Conventional (Oil Bath)12018 hours42%78%
SNAr (C-8 Amination) Microwave (Dynamic)14020 mins88%>95%
Suzuki (C-3 Arylation) Conventional (Oil Bath)10024 hours55%82%
Suzuki (C-3 Arylation) Microwave (Dynamic)15030 mins91%>98%

Data Interpretation: By utilizing MAS, the isolated yield is effectively doubled while the reaction time is reduced by a factor of ~50, validating this protocol as highly efficient for the rapid generation of structure-activity relationship (SAR) libraries.

References

  • Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions Source: ChemistrySelect (Wiley) URL: [Link]

  • Title: Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: European Journal of Medicinal Chemistry (via PMC) URL: [Link]

Application Notes and Protocols for In Vitro Evaluation of Imidazo[1,2-b]pyridazin-8-amine Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Guide to Characterizing a Privileged Scaffold

The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, recognized for its ability to bind to a variety of biological targets with high affinity.[1][2] Notably, derivatives of this core structure have shown significant promise as potent kinase inhibitors, targeting a range of kinases implicated in oncology and inflammatory diseases.[1][2][3] Among these, Imidazo[1,2-b]pyridazin-8-amine represents a key pharmacophore whose activity profile warrants rigorous in vitro characterization.

This comprehensive guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to effectively assess the biological activity of this compound and its analogs. The protocols herein are designed not merely as a sequence of steps but as a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data.

Our approach is tiered, beginning with direct biochemical assays to establish target inhibition, followed by cell-based assays to confirm target engagement in a physiological context and to elucidate the downstream cellular consequences.

Tier 1: Biochemical Assays - Direct Target Inhibition

The initial step in characterizing an this compound derivative is to determine its direct inhibitory effect on purified kinase enzymes. The imidazo[1,2-b]pyridazine scaffold has been successfully employed in the development of inhibitors for several kinase targets, including but not limited to:

  • Transforming growth factor-β-activated kinase 1 (TAK1) [4]

  • Cyclin-dependent kinases 12 and 13 (CDK12/13) [5]

  • Bruton's tyrosine kinase (BTK) [6]

  • Monopolar spindle 1 (Mps1/TTK) [7]

  • Pim kinases [8]

A universal in vitro kinase assay protocol can be adapted for these specific targets. The fundamental principle involves incubating the kinase with its substrate and ATP, and then quantifying the resulting phosphorylation in the presence and absence of the test compound.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that provides a universal method for measuring the activity of any ADP-generating enzyme. It is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction. The light output is proportional to the ADP concentration, and therefore, to the kinase activity.

Materials:

  • Purified recombinant kinase of interest (e.g., TAK1, CDK12, BTK)

  • Specific kinase substrate (peptide or protein)

  • This compound compound stock solution (in DMSO)

  • Kinase buffer (specific to the kinase, generally contains Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

cluster_0 Kinase Reaction cluster_1 ADP Detection A 1. Prepare Compound Dilutions B 2. Add Kinase, Substrate, and Compound to Plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP D->E F 6. Incubate at Room Temperature E->F G 7. Add Kinase Detection Reagent to Convert ADP to ATP & Generate Light F->G H 8. Incubate at Room Temperature G->H I 9. Measure Luminescence H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • In a white, opaque 96-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

    • Add 5 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution at a concentration appropriate for the specific kinase (often at or near the Km for ATP).

    • Add 2.5 µL of the ATP solution to each well to start the reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control).

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
This compound Analog XTAK1[Insert Value]
This compound Analog XCDK12[Insert Value]
This compound Analog XBTK[Insert Value]

Tier 2: Cell-Based Assays - Target Engagement and Phenotypic Effects

While biochemical assays are crucial for determining direct inhibitory potency, it is essential to confirm that the compound can engage its target within the complex environment of a living cell and elicit a biological response.

Target Engagement: NanoBRET™ Intracellular Kinase Assay

Rationale: The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay measures the binding of a test compound to a specific kinase target in live cells.[9][10][11][12] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site is used as the energy acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, BRET occurs. A test compound that also binds to the kinase's active site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of compound affinity for the target in a physiological setting.[12]

Experimental Workflow:

A 1. Transfect Cells with Kinase-NanoLuc® Fusion Vector B 2. Seed Transfected Cells into Assay Plate A->B C 3. Add Compound Dilutions B->C D 4. Add NanoBRET™ Tracer C->D E 5. Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor D->E F 6. Measure Donor and Acceptor Emission E->F G 7. Calculate BRET Ratio F->G

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in the appropriate medium.

    • Transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[10]

  • Cell Seeding: The day after transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Seed the cells into a white, non-binding surface 96-well plate.[13]

  • Compound Addition: Prepare serial dilutions of the this compound compound and add them to the wells.

  • Tracer Addition: Add the NanoBRET™ kinase tracer to all wells at a predetermined optimal concentration.

  • Substrate Addition and Signal Measurement:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to the vehicle control (no compound).

    • Plot the normalized BRET ratio versus the log of the compound concentration and determine the IC₅₀ value.

Phenotypic Assay: Cell Viability and Proliferation (MTT Assay)

Rationale: Many kinases targeted by Imidazo[1,2-b]pyridazine derivatives are involved in cell survival and proliferation pathways. Therefore, a logical consequence of inhibiting these kinases is a reduction in cell viability and proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of viable cells.[16]

Experimental Workflow:

A 1. Seed Cells in a 96-well Plate B 2. Incubate Overnight A->B C 3. Treat Cells with Compound Dilutions B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT Cell Proliferation Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a clear, flat-bottom 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[15]

  • Cell Adherence: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound compound. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 48-72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[17]

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells.

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Phenotypic Assay: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Rationale: Inhibition of key survival kinases often leads to the induction of apoptosis. Caspases are a family of proteases that are key mediators of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and caspase-7, two key executioner caspases.[18][19][20] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase-3/7 activity.[18][20]

Experimental Workflow:

A 1. Seed Cells in a White-walled 96-well Plate B 2. Incubate and Treat with Compound A->B C 3. Add Caspase-Glo® 3/7 Reagent B->C D 4. Incubate at Room Temperature C->D E 5. Measure Luminescence D->E

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Imidazo[1,2-B]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-b]pyridazin-8-amines. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the mechanistic causality behind yield bottlenecks—specifically regioselectivity during condensation, and the thermodynamic barriers of C8-amination.

Below, you will find a diagnostic workflow, quantitative yield comparisons, troubleshooting FAQs, and self-validating protocols to ensure your synthesis is robust and reproducible.

Diagnostic Synthesis Workflow

SynthesisWorkflow Start 3-Aminopyridazine + α-Haloketone Condensation Condensation (EtOH, Reflux) Start->Condensation Core 6,8-Dichloroimidazo [1,2-b]pyridazine Condensation->Core Thiolation Thioether Masking (EtSH, Base) Core->Thiolation Route A: SNAr (High Yield) Buchwald Buchwald-Hartwig (Pd-cat, Ligand, Base) Core->Buchwald Route B: Coupling (Direct but prone to poisoning) Oxidation Oxidation (mCPBA, 0°C) Thiolation->Oxidation Sulfoxide 8-Sulfinyl Intermediate Oxidation->Sulfoxide SNAr SNAr Amination (Amine, DIPEA, 80°C) Sulfoxide->SNAr Product Imidazo[1,2-b] pyridazin-8-amine SNAr->Product Buchwald->Product

Workflow for synthesizing Imidazo[1,2-b]pyridazin-8-amines comparing SNAr and cross-coupling.

Quantitative Data: C8-Amination Strategy Comparison

The C8 position of the imidazo[1,2-b]pyridazine core is electronically deactivated compared to standard electrophiles. Choosing the right amination strategy is the single most critical factor in optimizing your overall yield.

Amination StrategyElectrophileReagents & ConditionsAvg. Yield (%)Causality for Yield Variation
Direct SNAr 8-ChloroAmine (3 eq), DIPEA, NMP, 150°C, 24h15 - 35%High activation energy barrier for C-Cl bond cleavage at the electron-rich C8 position leads to thermal degradation of the core before completion.
Sulfoxide-Directed SNAr 8-EthylsulfinylAmine (1.5 eq), DIPEA, Dioxane, 80°C, 4h78 - 95%The strongly electron-withdrawing S=O group lowers the LUMO, accelerating nucleophilic attack while acting as a superior leaving group[1].
Buchwald-Hartwig 8-Bromo / 8-ChloroAmine (1.2 eq), Pd2(dba)3, XantPhos, Cs2CO3, 100°C55 - 75%Bidentate ligands prevent the nitrogen-rich core from poisoning the Pd catalyst, but competing protodehalogenation limits maximum yield[2][3].

Troubleshooting FAQs

Q1: My initial condensation step (3-aminopyridazine + α-haloketone) is yielding a complex mixture of regioisomers. How can I drive the reaction toward the desired imidazo[1,2-b]pyridazine core? A1: This is a classic thermodynamic vs. kinetic control issue. The 3-aminopyridazine precursor possesses multiple nucleophilic sites: the endocyclic N1 and N2, and the exocyclic primary amine. Alkylation at the exocyclic amine leads to unwanted kinetic byproducts. The Fix: Run the reaction in a protic solvent (like Ethanol) with a mild base (like NaHCO3) at reflux. The protic solvent hydrogen-bonds with the exocyclic amine, reducing its nucleophilicity. This thermodynamically favors initial alkylation at the more nucleophilic endocyclic N2 position, followed by rapid intramolecular cyclization to form the desired core.

Q2: I am getting abysmal yields (<20%) during the direct C8-amination of 6,8-dichloroimidazo[1,2-b]pyridazine. How do I achieve regioselectivity and high yield at C8? A2: Direct displacement of a C8-chloride requires forcing conditions (>120°C) that degrade the heterocycle. To solve this, you must alter the electronic landscape of the C8 position. The Fix: Implement a "masking and activation" strategy. First, selectively displace the C8-chloride with ethanethiol (the C8 position is sterically more accessible to small, soft nucleophiles than C6). Then, oxidize the thioether to a sulfoxide using mCPBA. The resulting 8-ethylsulfinyl group dramatically lowers the LUMO of the ring system, allowing SNAr with your target amine to proceed rapidly at 80°C with excellent regioselectivity. This exact causality was leveraged to synthesize highly selective TYK2 pseudokinase ligands[1].

Q3: When using Buchwald-Hartwig amination for sterically hindered amines at C8, my palladium catalyst deactivates within 30 minutes. How can I optimize the catalytic cycle? A3: Imidazo[1,2-b]pyridazines are notorious for catalyst poisoning. The multiple nitrogen atoms in the core can act as competing ligands, binding irreversibly to the Palladium center and trapping it in an off-cycle resting state. The Fix: You must use a bulky, bidentate ligand with a large bite angle, such as XantPhos or BrettPhos. These ligands tightly occupy the coordination sphere of the Palladium, physically blocking the imidazo[1,2-b]pyridazine nitrogens from binding while forcing the reductive elimination step to proceed rapidly[2][3]. Furthermore, ensure strictly anhydrous conditions, as water promotes competitive hydrolysis of the C8-halide.

Self-Validating Experimental Protocols

To guarantee success, do not proceed to the next step without passing the internal validation checkpoints. The following protocol details the high-yield Sulfoxide-Directed SNAr Route [1].

Protocol 1: Synthesis of 8-(Ethylsulfinyl)imidazo[1,2-b]pyridazine

Objective: Convert the unreactive 8-thioether intermediate into a highly reactive electrophile.

  • Dissolution: Dissolve the 8-(ethylthio)imidazo[1,2-b]pyridazine intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes. Causality: Strict temperature control prevents over-oxidation to the unreactive sulfone.

  • Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 1.05 equiv) portion-wise over 10 minutes.

  • Stirring: Stir at 0°C for 45 minutes.

Self-Validation Checkpoints (Protocol 1):

  • Visual: The solution should remain clear. Heavy white precipitation indicates the formation of m-chlorobenzoic acid byproduct, signaling the reaction is proceeding, but excessive precipitation early on may indicate over-oxidation to the sulfone.

  • Chromatographic (TLC): Spot against the starting material (Hexanes/EtOAc 1:1). The sulfoxide product will exhibit a significantly lower Rf (~0.2) compared to the thioether (Rf ~0.7) due to the highly polar S=O dipole.

  • Spectroscopic (LC-MS): You must observe a precise +16 Da mass shift[M+H]+. A +32 Da shift indicates critical failure (sulfone formation); if this occurs, discard and restart with stricter temperature control.

Protocol 2: Regioselective SNAr Amination

Objective: Displace the activated sulfoxide with the target amine.

  • Setup: In a sealed microwave vial or pressure tube, dissolve the 8-(ethylsulfinyl)imidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous 1,4-Dioxane (0.2 M).

  • Reagent Addition: Add the target amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA neutralizes the ethanesulfenic acid byproduct, preventing it from lowering the pH and protonating your nucleophilic amine.

  • Heating: Heat the mixture to 80°C for 4 to 6 hours.

Self-Validation Checkpoints (Protocol 2):

  • Visual: The displacement of the sulfoxide typically results in a distinct bathochromic shift; the solution will transition from pale yellow to a deep orange or red hue upon complete amination.

  • Spectroscopic (LC-MS): LC-MS will confirm the exact mass of the target 8-amine. Crucially, you must verify the complete disappearance of the sulfoxide isotopic pattern and a mass loss corresponding to the ethylsulfinyl leaving group (-77 Da)[4].

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ChemistrySelect / ResearchGate URL:[Link]

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Support Center: Optimizing DMPK Properties of Imidazo[1,2-b]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IMP-8AM-STAB Status: Open Assigned Specialist: Senior Application Scientist, DMPK Division Subject: Enhancing Metabolic Stability in Liver Microsomes

Executive Summary & Diagnostic Triage

Welcome to the DMPK Technical Support Center. You are likely encountering high intrinsic clearance (


) with your Imidazo[1,2-b]pyridazin-8-amine scaffold.

This scaffold is a "privileged structure" in kinase inhibition (e.g., targeting IRAK4, TAK1, or CLK) due to its ability to form critical hydrogen bonds with the kinase hinge region. However, it suffers from two distinct metabolic liabilities that often confuse researchers:

  • CYP-mediated oxidation (detectable in Microsomes).

  • Aldehyde Oxidase (AO) nucleophilic attack (NOT detectable in Microsomes, but lethal in vivo).

Critical Warning: If your compound is stable in microsomes but fails in animal PK studies, you likely have an AO issue , not a CYP issue. Microsomes lack the cytosolic fraction where AO resides.

Diagnostic Workflow

Use the following logic tree to identify the specific enzyme family degrading your molecule.

Metabolic_Triage Start Start: High Clearance Observed Microsome_Test Step 1: Test in Liver Microsomes (+ NADPH) Start->Microsome_Test Result_Unstable Result: Unstable (High CLint) Microsome_Test->Result_Unstable >50 µL/min/mg Result_Stable Result: Stable (Low CLint) Microsome_Test->Result_Stable <10 µL/min/mg CYP_Issue Diagnosis: CYP-Mediated Metabolism (Oxidation/Dealkylation) Result_Unstable->CYP_Issue Hepatocyte_Test Step 2: Test in Hepatocytes or S9 Fraction Result_Stable->Hepatocyte_Test Hep_Unstable Result: Unstable in Hepatocytes (Stable in Microsomes) Hepatocyte_Test->Hep_Unstable AO_Check Diagnosis: Aldehyde Oxidase (AO) or Phase II (UGT) Hep_Unstable->AO_Check AO_Confirm Validation: Retest + Hydralazine (AO Inhibitor) AO_Check->AO_Confirm

Figure 1: Diagnostic logic to distinguish between P450 (microsomal) and Cytosolic (AO) clearance mechanisms.

Root Cause Analysis: The "Soft Spots"

If your compound is unstable in microsomes , the culprit is Cytochrome P450 (CYP).[1][2] The this compound scaffold has specific regiochemical vulnerabilities.

A. The C3-Position (The Electron-Rich Hotspot)

The C3 position on the imidazo ring is electron-rich. Without an electron-withdrawing group (EWG), it is highly susceptible to oxidative metabolism by CYP3A4.

  • Mechanism: CYP-mediated hydroxylation followed by ring opening or conjugation.

  • Impact: Rapid clearance, loss of potency.

B. The 8-Amine Substituents

While the 8-amine itself is often the anchor, the groups attached to it (R1) are often liable.

  • Mechanism: N-dealkylation (if secondary/tertiary amine) or oxidation of solubilizing tails (e.g., morpholine/piperazine oxidation).

C. The C6-Position (The AO Trap)

Note: This is cytosolic, but structural fixes overlap. The pyridazine ring is electron-deficient. Aldehyde Oxidase (AO) attacks the C6 position via nucleophilic attack (hydride transfer).

  • Mechanism: Oxidation to 6-oxo-imidazo[1,2-b]pyridazine.

Structural Optimization Guide (FAQs)

Q1: My compound vanishes in microsomes ( min). What is the first modification I should try?

Recommendation: Block the C3 position. If C3 is a proton (H), it is the primary site of metabolic attack.

  • Fix: Install a Chlorine (-Cl) or Cyano (-CN) group at C3.

  • Why: These are Electron Withdrawing Groups (EWG). They lower the electron density of the ring, making it less attractive to the electrophilic heme iron of CYP450.

  • Evidence: Studies on TAK1 inhibitors show that C3-cyanation significantly improves metabolic stability compared to the C3-H parent [1].

Q2: I blocked C3, but stability is still poor. What's next?

Recommendation: Check your Lipophilicity (LogD). High lipophilicity (LogD > 3.0) drives non-specific binding to CYPs.

  • Fix: Lower LogD by introducing polarity on the 8-amine tail.

  • Strategy: Replace a cyclohexyl or phenyl group with a tetrahydropyran or pyridine.

  • Target: Aim for a Ligand Efficiency (LE) > 0.3 and LogD between 1.0 and 2.5.

Q3: How do I prevent N-dealkylation at the 8-amine?

Recommendation: Steric hindrance or Deuteration.

  • Fix 1: Add a methyl group adjacent to the nitrogen (alpha-methylation). This blocks the approach of the CYP oxo-species.

  • Fix 2: Deuterate the alpha-carbons (

    
     instead of 
    
    
    
    ). This exploits the Kinetic Isotope Effect (KIE), slowing down the C-H bond breakage.
Q4: My microsomal stability is great, but hepatocytes kill the molecule. Is it AO?

Recommendation: Yes, suspect Aldehyde Oxidase.

  • Fix: Block the C6 position.

  • Strategy: Introduce a small alkyl group (Methyl) or a blocking heteroatom at C6. Alternatively, use "Scaffold Hopping" to replace the pyridazine core if C6 functionalization destroys binding affinity [2].

Structural Modification Map

SAR_Map Scaffold This compound Core Scaffold C3_Mod C3 Position (CYP Hotspot) Fix: Add EWG (-CN, -Cl, -CF3) Scaffold->C3_Mod Primary Metabolism C6_Mod C6 Position (AO Hotspot) Fix: Add Steric Bulk (-Me, -OMe) Scaffold->C6_Mod Cytosolic Liability N8_Mod 8-Amine Tail (Solubility/LogD) Fix: Lower LogD, Alpha-Methylation Scaffold->N8_Mod Clearance Driver

Figure 2: Strategic sites for chemical modification to enhance metabolic stability.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Troubleshooting Mode)

Standard assay to determine Intrinsic Clearance (


).

Materials:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[2]

  • NADPH Regenerating System (or 1 mM NADPH final).

  • Test Compound (1 µM final concentration).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).[3]

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer (PBS pH 7.4) + Test Compound. Incubate at 37°C for 5 mins.

    • Why? To equilibrate temperature and detect non-NADPH dependent degradation (chemical instability).

  • Initiation: Add NADPH (1 mM start). Start timer.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into Stop Solution (Ratio 1:3). Vortex.

  • Analysis: Centrifuge (4000g, 20 min) -> LC-MS/MS of supernatant.

Data Analysis Table:

ParameterCalculationInterpretation
slope (

)

Rate constant of elimination.[1][2]


Half-life. <15 min is unstable.


Intrinsic Clearance.[2] Target < 10 µL/min/mg.

Troubleshooting Checklist:

  • Non-Linear Log Plot? You may have enzyme inactivation or product inhibition. Reduce compound concentration to 0.5 µM.

  • High T=0 Loss? Compound is non-specifically binding to plastic or microsomes. Check recovery without NADPH.[3]

Protocol B: The "AO Check" (Cytosol + Hydralazine)

Use this if Microsomal Stability is GOOD, but In Vivo PK is BAD.

Workflow:

  • Matrix: Use Human Liver Cytosol (not Microsomes) or S9 Fraction.

  • Inhibitor: Prepare two arms:

    • Arm A: Cytosol + Compound.

    • Arm B: Cytosol + Compound + Hydralazine (25 µM).

  • Incubation: Run for 60 mins at 37°C (No NADPH required for AO, but required if using S9 for CYP comparison).

  • Interpretation:

    • If Arm A degrades rapidly and Arm B is stable

      
      Confirmed AO Metabolism .
      
    • Action: Modify C6 position of the pyridazine ring [3].

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Source: RSC Medicinal Chemistry (2023). Context: Demonstrates C3-substitution strategies to improve stability. URL:[Link]

  • Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Source: Journal of Medicinal Chemistry (2011). Context: While discussing the pyrimidine analog, the mechanistic insights on blocking the nucleophilic attack site (C6 equivalent) are directly applicable to the pyridazine core. URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes. Source: Protocols.io (2024).[2] Context: Standardized operating procedure for CYP-mediated clearance assays.[4] URL:[Link][2]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Imidazo[1,2-b]pyridazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on privileged nitrogen-rich scaffolds like imidazo[1,2-b]pyridazines (frequently found in potent kinase inhibitors), process chemists often encounter severe palladium catalyst poisoning.

As a Senior Application Scientist, I have designed this guide to synthesize field-proven methodologies and mechanistic insights. Our goal is to help you bypass the "nitrogen sink" effect, understand the causality behind your reaction failures, and achieve high-turnover cross-couplings.

Mechanistic Overview: The "Nitrogen Sink" Effect

Mechanistically, the imidazo[1,2-b]pyridazine core possesses highly basic lone pairs, particularly at the N1 and N5 positions. These nitrogen atoms act as a thermodynamic "sink," strongly coordinating to the Pd(0) or Pd(II) center[1]. This over-coordination displaces essential phosphine ligands, forming an off-cycle, catalytically inactive complex that ultimately aggregates into palladium black.

G Pd0 Pd(0) Precatalyst (Active Species) Poisoned Off-Cycle Poisoning (N-Coordinated Dead-End) Pd0->Poisoned Strong N1/N5 Coordination Active On-Cycle Oxidative Addition (Pd(II) Intermediate) Pd0->Active C-X Bond Insertion Substrate Halogenated Imidazo[1,2-b]pyridazine Substrate->Poisoned Substrate->Active Product Cross-Coupled Product (e.g., Kinase Inhibitor) Active->Product Transmetalation & Reductive Elimination

Figure 1: Divergent pathways in Pd-catalyzed cross-coupling of imidazo[1,2-b]pyridazines.

Core Troubleshooting Guide (FAQs)

Q1: My Suzuki-Miyaura coupling stalls at 10-15% conversion, accompanied by the rapid formation of palladium black. How do I prevent this? A1: You are observing classic catalyst deactivation via multi-heterocycle coordination. When the imidazopyridazine outcompetes your phosphine ligand for the palladium center, the catalyst precipitates. Field-Proven Solution: You must shift the equilibrium to favor the active monoligated Pd(0) species. I recommend increasing the ligand-to-palladium ratio from the standard 1:1 up to 2:1 or even 4:1[2]. Furthermore, employing bulky, electron-rich biarylphosphines (e.g., XPhos or BrettPhos) sterically hinders the coordination of multiple bulky heterocycles, keeping the catalyst on-cycle.

Q2: I am attempting a coupling at the C6 position, but the oxidative addition is sluggish compared to typical aryl halides. How can I force the reaction? A2: The electron-deficient nature of the pyridazine ring makes the C-Cl or C-Br bond at C6 less prone to oxidative addition under standard thermal conditions. When this step is slow, the kinetic trap of N-coordination outcompetes the desired catalytic cycle. Field-Proven Solution: Transition from conventional heating to microwave irradiation. Microwave activation significantly improves kinetic parameters, rapidly overcoming the activation energy barrier for oxidative addition before the catalyst can be poisoned[3].

Q3: In my heteroaryl-heteroaryl cross-coupling, I observe massive protodeboronation of my boronic acid instead of the desired product. What is the causality? A3: Protodeboronation occurs when the transmetalation step is slower than the hydrolytic degradation of your boronic acid. In imidazo[1,2-b]pyridazine couplings, the partially poisoned Pd(II) intermediate transmetalates very slowly. Field-Proven Solution: Introduce trimethyl borate or a Zinc(II) additive. Trimethyl borate solubilizes the boronate intermediates and prevents catalyst poisoning, accelerating transmetalation[4]. Alternatively, introducing a catalytic amount of a Zinc(II) salt (like ZnCl₂) creates non-covalent Zn···N interactions, temporarily masking the basic nitrogens of the imidazopyridazine and preventing them from binding to palladium[5].

Quantitative Data: Ligand & Additive Selection

To streamline your optimization process, the following table summarizes the quantitative impact of strategic ligand and additive choices when working with this privileged scaffold.

Substrate ChallengeRecommended Precatalyst / LigandKey AdditiveMechanistic Rationale
Severe N-Coordination XPhos Pd G3 (High L:Pd ratio)ZnCl₂ (10-20 mol%)Zn(II) forms non-covalent interactions with N-atoms, masking them from Pd[5].
Sluggish Oxidative Addition (C6) Pd(dppf)Cl₂ or Pd(PPh₃)₄None (Use Microwave)Microwave heating rapidly overcomes the activation energy barrier[3].
Heteroaryl-Heteroaryl Coupling BrettPhos Pd G3Trimethyl borateSolubilizes boronate intermediates and prevents catalyst poisoning[4].
Protodeboronation Risk Pd(OAc)₂ / SPhosK₃PO₄ (Anhydrous)Rapid transmetalation outcompetes hydrolytic degradation of boronic acid.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes thermal kinetics to outpace catalyst poisoning[3].

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a microwave vial with 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the corresponding aryl boronic acid (1.5 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (5 mol%) to ensure the rapid generation of a highly active, monoligated Pd(0) species.

  • Solvent System: Add a degassed mixture of Acetonitrile/Water (3:1 ratio). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture at 120 °C for 30 minutes in a dedicated microwave synthesizer.

  • Self-Validating System: Monitor the reaction via LC-MS at the 15-minute mark. The presence of the desired product mass without the protodeboronated aryl species confirms that the oxidative addition has successfully outpaced boronic acid degradation, validating the kinetic advantage of microwave irradiation.

Protocol B: Zinc-Mediated Catalyst Protection Workflow

This protocol utilizes Lewis acid-base chemistry to temporarily mask the basic nitrogens[5].

  • Pre-complexation: Dissolve the halogenated imidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous 1,4-dioxane. Add anhydrous ZnCl₂ (15 mol%) and stir at room temperature for 15 minutes. This establishes the protective Zn···N non-covalent interactions.

  • Cross-Coupling Setup: To the same flask, add the coupling partner (e.g., amine for Buchwald-Hartwig or boronic acid for Suzuki), base (e.g., NaOtBu or K₃PO₄), and Pd(OAc)₂/BrettPhos (5 mol% / 10 mol%).

  • Execution: Heat the reaction to 90 °C for 4-6 hours under a nitrogen atmosphere.

  • Cleavage and Workup: Quench the reaction with an aqueous EDTA solution (0.5 M) and stir vigorously for 30 minutes. The EDTA will chelate the Zinc, breaking the Zn-N bond and releasing the free imidazo[1,2-b]pyridazine product for organic extraction.

  • Self-Validating System: Run a parallel control reaction omitting the ZnCl₂ additive. A >30% increase in product yield in the Zn-mediated vessel definitively validates that off-cycle N-coordination was the primary mode of catalyst deactivation in your specific substrate.

References

  • Elie, J., et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Bechki, L., et al. "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions." Chemistry - A European Journal. URL:[Link]

  • Zhang, Z., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature. URL:[Link]

Sources

Technical Support Center: Mitigating Off-Target Toxicity of Imidazo[1,2-b]pyridazin-8-amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of Imidazo[1,2-b]pyridazin-8-amine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of off-target toxicity. Our goal is to help you navigate the complexities of preclinical safety assessment and advance your most promising candidates with confidence.

Section 1: Foundational Knowledge - Understanding the Challenge

This section addresses common introductory questions about the compound class and the nature of off-target toxicity.

Q1: What are this compound compounds and why are they of interest?

The Imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of protein kinases.[1] Derivatives of this core have been developed as potent inhibitors of several clinically relevant kinases, including Bruton's tyrosine kinase (BTK), Transforming growth factor-β activated kinase (TAK1), Monopolar spindle 1 (Mps1), PIM kinases, and Tropomyosin receptor kinases (TRKs).[1][2][3][4][5] Their potential application spans oncology and autoimmune diseases, making them a focal point of intensive drug discovery efforts.[3][6]

Q2: What is "off-target toxicity" and why is it a particular concern for this class of compounds?

Off-target toxicity refers to adverse effects caused by a drug candidate binding to and modulating the activity of proteins other than its intended therapeutic target.[7] For kinase inhibitors like the Imidazo[1,2-b]pyridazine series, this is a significant challenge because the ATP-binding pocket is highly conserved across the human kinome, which comprises over 500 kinases.[8] Unintended inhibition of these "off-target" kinases can disrupt essential cellular signaling pathways, leading to toxicities. Furthermore, off-target interactions are not limited to kinases and can include other critical proteins like ion channels and metabolic enzymes.[7]

Q3: Cardiotoxicity appears to be a recurring issue with kinase inhibitors. Why is this, and what is the primary mechanism of concern?

Cardiotoxicity is a leading cause of drug development failure and post-market withdrawal.[9] Many kinase inhibitors have been associated with cardiac side effects, ranging from asymptomatic changes in heart function to life-threatening arrhythmias.[10]

One of the most critical off-targets implicated in drug-induced cardiotoxicity is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[11][12] This channel plays a crucial role in the repolarization phase of the cardiac action potential.[12][13] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This QT prolongation significantly increases the risk of a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[11][12] Therefore, early and routine screening for hERG inhibition is a regulatory requirement and a critical step in safety assessment.[13][14]

Section 2: Troubleshooting Guide - Investigating Unexpected Cytotoxicity

This section provides a logical workflow for diagnosing the root cause of unwanted cell death in your experiments.

Q: My lead Imidazo[1,2-b]pyridazine compound is highly potent against its target kinase in a biochemical assay, but it shows significant cytotoxicity in multiple cell lines, including those where the target is not highly expressed. How do I determine if this is an off-target effect?

This is a classic and critical drug discovery problem. The key is to systematically dissect the mechanism of cell death. Is it related to the intended target, or is a hidden off-target responsible?

Below is a workflow to diagnose the issue.

G cluster_0 Initial Observation cluster_1 Step 1: Characterize Cell Death Mechanism cluster_2 Step 2: Deconvolute On-Target vs. Off-Target cluster_3 Step 3: Identify Potential Off-Targets cluster_4 Step 4: Analyze & Strategize A Unexpected Cytotoxicity Observed in Cell-Based Assays B Perform Apoptosis Assay (e.g., Caspase-Glo 3/7) A->B C Is Apoptosis Observed? B->C D Consider On-Target Effect: - Is target essential in these cells? - Use genetic knockdown (siRNA/CRISPR) to validate phenotype. C->D  Yes E Investigate Off-Target Toxicity C->E No / Unclear D->E F Broad Kinase Selectivity Screen (e.g., 400+ Kinase Panel) E->F G In Vitro Safety Pharmacology Panel (hERG, CYP450, etc.) E->G H Correlate Potent Off-Targets with Cytotoxicity Data F->H G->H I Initiate Medicinal Chemistry Effort to Improve Selectivity H->I

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Step-by-Step Guide:
  • Confirm and Characterize Cell Death: The first step is to confirm that the observed effect is apoptosis (programmed cell death). A robust method for this is the Caspase-Glo® 3/7 Assay, which measures the activity of caspases 3 and 7, key executioners of apoptosis.[15][16] An increase in the luminescent signal directly correlates with an increase in caspase activity.[17] (See Protocol 1 for a detailed methodology).

  • Deconvolute On-Target vs. Off-Target Effects: If apoptosis is confirmed, you must determine if it's a consequence of inhibiting your intended target. In some cell lines, your target kinase may be essential for survival. A clean way to test this is to use a non-pharmacological approach, such as siRNA or CRISPR, to knock down your target protein. If genetic knockdown of the target kinase phenocopies the cytotoxicity observed with your compound, the effect is likely on-target. If not, an off-target mechanism is the probable cause.

  • Identify the Off-Target: Once you suspect an off-target liability, you need to identify it. A two-pronged approach is most effective:

    • Broad Kinase Selectivity Profiling: Screen your compound against a large panel of kinases (e.g., >400). This will reveal if your compound is potently inhibiting other kinases that could be responsible for the toxicity.[18]

    • In Vitro Safety Pharmacology Screening: Test your compound in a panel of assays designed to detect common liabilities.[18][19] This should, at a minimum, include screens for hERG inhibition and Cytochrome P450 (CYP) enzyme inhibition, as these are frequent culprits for toxicity.[7]

  • Analyze and Strategize: Correlate the data from your screens. For example, if your compound potently inhibits a kinase known to be essential for cell survival and is also cytotoxic to cells expressing that kinase, you have a strong lead. This data provides crucial information for your medicinal chemistry team to begin structure-activity relationship (SAR) studies aimed at improving selectivity.[20]

Section 3: Proactive Screening for Common Liabilities

This section details essential assays that should be integrated early in your discovery pipeline to flag problematic compounds before significant resources are invested.

Q: What are the most critical in vitro safety assays I should run on my Imidazo[1,2-b]pyridazine series early in a project?

To de-risk your project and avoid costly late-stage failures, certain assays should be considered routine.[19] The two most critical starting points are assessing cardiotoxicity potential via the hERG assay and metabolic liabilities via CYP450 inhibition assays.

Cardiotoxicity: The hERG Assay

Why it's critical: As discussed, hERG channel inhibition is a major safety concern linked to fatal arrhythmias.[11][12] Regulatory agencies like the FDA require hERG testing for most new chemical entities before they can proceed to clinical trials.[14]

How it works: The gold-standard method is manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[13] This technique directly measures the flow of potassium ions through the channel and how it is blocked by your compound at various concentrations, allowing for the determination of an IC50 value.

Interpreting the Data:

hERG IC50 ValueRisk ProfileRecommended Action
> 30 µMLow Risk Proceed with standard development. Monitor in later-stage safety studies.
1 - 30 µMIntermediate Risk Proceed with caution. Prioritize medicinal chemistry to improve selectivity. A >30-fold margin between the hERG IC50 and the on-target cellular potency is often desired.
< 1 µMHigh Risk Often a "no-go" signal. Requires significant medicinal chemistry effort to mitigate. May warrant termination of the compound or series.

This table provides general guidance; specific therapeutic contexts and dose predictions can influence the interpretation.

For more complex evaluations, especially for compounds that still show some hERG activity, functional assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming invaluable.[9][21] These cells form a beating syncytium and allow for the measurement of changes in calcium oscillations and electrophysiological parameters, providing a more integrated and physiologically relevant assessment of cardiac risk.[21]

Metabolic Liabilities: Cytochrome P450 (CYP) Inhibition

Why it's critical: The Cytochrome P450 (CYP) superfamily of liver enzymes is responsible for metabolizing the vast majority of drugs.[22] If your compound inhibits a key CYP isoform, it can prevent the metabolism of co-administered drugs, leading to dangerously high plasma concentrations and toxicity. This is a primary cause of drug-drug interactions (DDIs).[23][24][25]

How it works: The most common method uses human liver microsomes, which are vesicles rich in CYP enzymes.[22][24] A specific substrate for a particular CYP isoform is added along with the test compound. The assay measures the formation of the metabolized product, often via fluorescence or mass spectrometry.[22][23] A reduction in product formation indicates inhibition by your compound. (See Protocol 2 for a detailed methodology).

Which isoforms to test? The FDA and other regulatory agencies recommend screening against the most clinically relevant isoforms involved in drug metabolism.[22][24]

G cluster_0 Drug Metabolism & Interaction A Drug A (Substrate) B CYP Enzyme (e.g., CYP3A4) A->B Metabolized by C Inactive Metabolite (Cleared from body) B->C Produces E Increased [Drug A] Leads to Toxicity B->E D Your Compound (Inhibitor) D->B Inhibits

Caption: CYP450 inhibition leading to potential drug-drug interactions.

Section 4: Medicinal Chemistry and Optimization Strategies

Q: My compound has confirmed off-target liabilities. What are some medicinal chemistry strategies to improve its selectivity profile?

Improving selectivity is a core task of medicinal chemistry, blending structural biology insights with synthetic chemistry.[20][26]

  • Structure-Based Design: If a co-crystal structure of your compound with its target is available, it is an invaluable tool. Analyze the binding mode and look for opportunities to engage with non-conserved amino acid residues in the ATP pocket.[27] Forming interactions with these unique residues, while avoiding interactions with conserved ones, is a classic strategy for building selectivity.[27][28]

  • Exploit "Selectivity Filters": Some kinases possess unique features near the active site, such as a small "gatekeeper" residue, that can be exploited.[27] Designing your molecule to fit into pockets that are only accessible in your target kinase can dramatically improve selectivity.

  • Scaffold Hopping and Moiety Introduction: Sometimes, the core scaffold itself has inherent liabilities. Systematically modifying the Imidazo[1,2-b]pyridazine core or changing it entirely ("scaffold hopping") may be necessary. Additionally, introducing specific chemical groups can improve properties. For instance, adding morpholine groups to an imidazo[1,2-b]pyridazine scaffold has been shown to enhance properties like water solubility and receptor binding affinity, which can in turn reduce off-target effects by altering the compound's overall physicochemical profile.[29]

  • Kinetics-Based Optimization: Beyond simple potency (IC50), consider the drug-target residence time. A compound that binds and dissociates slowly from its intended target may provide a more durable therapeutic effect, potentially allowing for lower doses that spare off-targets.[28]

Section 5: Detailed Experimental Protocols

Protocol 1: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is adapted from Promega Corporation's technical bulletin for the Caspase-Glo® 3/7 Assay.[15][17]

Objective: To quantify caspase-3 and -7 activity in cells treated with an this compound compound as a measure of apoptosis.

Materials:

  • White-walled 96-well plates suitable for luminescence.

  • Cells of interest plated at an appropriate density.

  • Test compound stock solution in DMSO.

  • Positive control (e.g., Staurosporine).

  • Caspase-Glo® 3/7 Reagent (Promega, Cat.# G8090/1/2).

  • Plate-reading luminometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well white-walled plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay (typically 10,000 cells/well in 100 µL of media). Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of your test compound and the positive control. Add the compounds to the cells. Include "vehicle only" (e.g., 0.1% DMSO) wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: On the day of the assay, equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[17]

  • Assay Execution: a. Remove the cell plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17] c. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[17]

  • Analysis: Subtract the average luminescence from "no-cell" blank wells. Express the data as fold-change over the vehicle control or plot as a dose-response curve to determine an EC50 for apoptosis induction.

Protocol 2: Fluorogenic CYP450 Inhibition Assay

This protocol describes a general method for assessing CYP450 inhibition using commercially available kits (e.g., Vivid® or P450-Glo™).[22][30]

Objective: To determine the IC50 of a test compound against major human CYP450 isoforms.

Materials:

  • Black 96-well or 384-well plates.

  • Human liver microsomes (HLM) or recombinant CYP enzymes (baculosomes).

  • Fluorogenic or luminogenic CYP-specific substrate.

  • NADPH regeneration system.

  • Test compound and known inhibitor (positive control) for each isoform.

  • Plate-reading fluorometer or luminometer.

Procedure:

  • Reagent Preparation: Prepare stock solutions of your test compound and the known positive control inhibitor in a suitable solvent (e.g., Acetonitrile or DMSO).

  • Reaction Mixture: In each well, prepare a reaction mixture containing the buffer, CYP enzymes (microsomes or baculosomes), and the NADPH regeneration system.

  • Inhibitor Addition: Add your test compound across a range of concentrations to the appropriate wells. Also include wells for the positive control inhibitor and "vehicle only" (0% inhibition) controls.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

  • Initiate Reaction: Add the specific fluorogenic/luminogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure the fluorescent or luminescent signal every 1-2 minutes for 30-60 minutes.

  • Analysis: a. Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve. b. Normalize the rates relative to the vehicle control (100% activity). c. Plot the percent inhibition versus the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Publications. [Link]

  • The Importance of Screening Against the hERG Assay. Appgreatlakes. [Link]

  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Creative Biolabs. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta.net. [Link]

  • EGFR Inhibitor Gefitinib Induces Cardiotoxicity through the Modulation of Cardiac PTEN/Akt/FoxO3a Pathway and Reactive Metabolites Formation: In Vivo and in Vitro Rat Studies. PubMed. [Link]

  • EGFR Inhibitor Gefitinib Induces Cardiotoxicity through the Modulation of Cardiac PTEN/Akt/FoxO3a Pathway and Reactive Metabolites Formation: In Vivo and in Vitro Rat Studies. ACS Publications. [Link]

  • Cytochrome P450 Assay Services. Reaction Biology. [Link]

  • CYP450 Inhibition and Induction Assay. Creative Diagnostics. [Link]

  • EGFR Inhibitor Gefitinib Induces Cardiotoxicity through the Modulation of Cardiac PTEN/Akt/FoxO3a Pathway and Reactive Metabolites Formation: In Vivo and in Vitro Rat Studies. ResearchGate. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • EGFR Inhibitor Gefitinib Induces Cardiotoxicity through the Modulation of Cardiac PTEN/Akt/FoxO3a Pathway and Reactive Metabolites Formation: In Vivo and in Vitro Rat Studies. ACS Publications. [Link]

  • Molecular mechanisms of cardiotoxicity of gefitinib in vivo and in vitro rat cardiomyocyte: Role of apoptosis and oxidative stress. PubMed. [Link]

  • Role of hERG potassium channel assays in drug development. ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]

  • Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Figshare. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology. [Link]

  • Kinase Inhibitors: An Evolving Concept in Medicinal Chemistry. ResearchGate. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Publishing. [Link]

  • Importance of GLP hERG testing. Metrion Biosciences. [Link]

  • In Vitro Toxicology Assay Kits. Indigo Biosciences. [Link]

  • Expressed hERG potassium channel bioassays in mammalian cell lines to evaluate safety and efficacy of new drugs. REF Impact Case Studies. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Caspas-Glo 3/7 Assay. Reaction Biology. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]

  • Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity. PMC - NIH. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. [Link]

  • Off-Target/On-Target Cytotoxicity Assay. React4Life. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • Cardio-Oncology Preclinical Models: A Comprehensive Review. Anticancer Research. [Link]

  • iPSC-derived models for cardiotoxicity and cardiac research. AXOL Bioscience. [Link]

  • Managing common toxicities with new tyrosine kinase inhibitors. Cancer World Archive. [Link]

  • Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press. [Link]

  • Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. [Link]

  • Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia. American Journal of Managed Care. [Link]

  • Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Cardiotoxicity, Cardiac Toxicity. Molecular Devices. [Link]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

Sources

Strategies to improve blood-brain barrier penetration of Imidazopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: CNS Optimization for Imidazopyridazine Scaffolds

Case ID: IMP-BBB-OPT-2024 Subject: Strategies to Improve Blood-Brain Barrier (BBB) Penetration of Imidazopyridazines Status: Open Assigned Specialist: Senior Application Scientist, CNS Discovery Unit

Welcome to the CNS Optimization Hub

You are accessing this guide because your Imidazopyridazine (IPZ) lead series—likely a kinase inhibitor (e.g., LRRK2, PIM, CDK)—is showing excellent potency but failing to achieve sufficient unbound brain concentration (


).

This scaffold, while "privileged" for kinase affinity due to its hinge-binding capability, poses specific challenges for CNS delivery. It is often a substrate for efflux transporters (P-gp/BCRP) and possesses high polarity. This guide provides a tiered troubleshooting protocol to engineer brain-penetrant analogs.

Tier 1: Diagnostic Hub (Physicochemical Triage)

User Question: "My compound has a


 of 0.05. Is it too polar, or is it efflux?"

Technical Response: Before synthesizing new analogs, you must diagnose the root cause of the failure. Low brain exposure is usually driven by two distinct failure modes: Low Passive Permeability or High Efflux Liability .

Step 1: The CNS MPO Audit

Run your current lead through the CNS Multiparameter Optimization (MPO) algorithm (Wager et al.). This is your primary filter.

Target Parameters for Imidazopyridazines:

Parameter Optimal Range Why it matters for IPZ
ClogP 3.0 – 5.0 IPZ rings are polar; you need lipophilicity to drive membrane partitioning.
ClogD (pH 7.4) 2.0 – 4.0 The "Goldilocks" zone. <2.0 is too polar; >4.0 risks high non-specific binding.
TPSA < 90 Ų Critical. The IPZ core contributes ~30 Ų. Appendages must be "lean."
H-Bond Donors (HBD) 0 – 1 Strict limit. >1 HBD is the strongest predictor of P-gp efflux.
MW < 450 Da Keep it small to facilitate diffusion.

| pKa (Basic) | < 8.0 | High basicity promotes lysosomal trapping and P-gp recognition. |

Diagnostic Workflow

CNS_MPO_Workflow Start Input Compound Data Calc_MPO Calculate CNS MPO Score (Sum of 6 parameters) Start->Calc_MPO Score_Check Is Score > 4.0? Calc_MPO->Score_Check Pass_Perm Check Passive Permeability (PAMPA / Caco-2 A-B) Score_Check->Pass_Perm Yes Action_Lipophilicity Action: Increase Lipophilicity (Add -F, -CH3, remove polar atoms) Score_Check->Action_Lipophilicity No (Score < 4) Perm_Low Low Permeability (<100 nm/s) Pass_Perm->Perm_Low Efflux_Check Check Efflux Ratio (ER) (MDR1-MDCK) Perm_Low->Efflux_Check No Perm_Low->Action_Lipophilicity Yes ER_High Is ER > 2.5? Efflux_Check->ER_High Action_Efflux Action: Efflux Evasion Strategy (N-methylation, Shielding) ER_High->Action_Efflux Yes Action_Advance Proceed to PK/PD ER_High->Action_Advance No

Figure 1: Diagnostic decision tree for CNS compound progression. Prioritize MPO score before addressing specific efflux issues.

Tier 2: Structural Engineering Strategies

User Question: "My MPO score is 4.5, but the Efflux Ratio (ER) is still 15. How do I modify the scaffold without killing kinase potency?"

Technical Response: The Imidazo[1,2-b]pyridazine core contains nitrogen atoms (N1, N4) that can act as Hydrogen Bond Acceptors (HBA), and typical kinase inhibitors have hinge-binding motifs (HBDs) that P-glycoprotein (P-gp) loves to recognize.

Use these three strategies to "mask" the molecule from transporters:

Strategy A: Intramolecular Hydrogen Bonding (IMHB)

The "Stealth Mode" Approach. Create a closed conformation where a polar hydrogen bond donor (HBD) is "satisfied" internally by an acceptor (HBA) within the same molecule. This reduces the effective TPSA and HBD count sensed by the membrane environment.

  • Protocol: Introduce a fluorine or methoxy group ortho to an amide/amine substituent.

  • Mechanism: The H-bond donor (e.g., amide NH) locks onto the nearby acceptor (F or O), forming a pseudo-ring (usually 5- or 6-membered).

  • Impact: Reduces P-gp recognition by 5–10x.

  • Example: In LRRK2 inhibitors, replacing a phenyl ring with a pyridine or fluorophenyl can facilitate this internal lock.

Strategy B: The "Magic Methyl" (N-Methylation)

The Direct Blockade. If your inhibitor has an exposed amide or amine (often at the C3 position of the imidazopyridazine), it is a prime target for efflux.

  • Action: Methylate the nitrogen.

  • Result:

    • Removes a critical HBD (P-gp recognition element).

    • Increases LogD (improves passive permeability).

    • Induces a conformational twist that may improve selectivity.

Strategy C: Capping and Fluorination

The Lipophilicity Boost. Imidazopyridazines are inherently polar. You must offset this with lipophilic density.

  • Replace: -OH or -NH2 groups.

  • Substitute with: -OCHF2, -OCF3, or -SCF3.

  • Why: These groups add lipophilicity (increasing membrane flux) and are metabolically stable, unlike simple methyl groups which are prone to oxidative dealkylation.

Tier 3: Experimental Troubleshooting (FAQs)

Q: "I have a low Efflux Ratio (ER < 2) in vitro, but in vivo Kp is still low. Why?" A: You are likely facing a Plasma Protein Binding (PPB) artifact.

  • Explanation: High lipophilicity (required for CNS) often leads to high binding to plasma albumin (>99%). This drops the free fraction in plasma.

  • The Fix: Stop looking at

    
     (Total Brain / Total Plasma). Calculate 
    
    
    
    (Unbound Brain / Unbound Plasma).
    • If

      
       is near 1.0, your compound is crossing the BBB effectively; you just need to improve potency to overcome the low free fraction.
      
    • Protocol: Measure fraction unbound in plasma (

      
      ) and brain homogenate (
      
      
      
      ) using equilibrium dialysis.

Q: "My compound is potent but has high clearance. Is the imidazopyridazine ring unstable?" A: The scaffold itself is relatively stable, but the C3 position is electron-rich and prone to oxidative metabolism (CYP3A4).

  • The Fix: Block the metabolic soft spot.

    • Add a Chlorine or Cyano group at C3 if it's not the hinge binder.

    • If C3 is the linker, ensure the alpha-carbon is substituted (e.g., gem-dimethyl) to prevent dealkylation.

Tier 4: Advanced Engineering (The "Nuclear Option")

If the linear strategies above fail, employ Macrocyclization .

User Question: "Nothing is working. The molecule is too big/polar."

Technical Response: Macrocyclization is a proven strategy for kinase inhibitors (e.g., Lorlatinib, and specifically LRRK2 inhibitors derived from imidazopyridazine bioisosteres).

  • Concept: Link the C3 substituent back to the C6 or C8 position with an alkyl or ether tether.

  • Benefit:

    • Rigidifies the molecule (reducing entropic penalty of binding).

    • "Buries" polar surface area (lowering effective TPSA).

    • Often drastically improves membrane permeability by forcing a "collapsed" conformation.

Macrocyclization Workflow

Macrocycle_Strategy Linear Linear Imidazopyridazine (High TPSA, High Efflux) Design Design Linker (Connect C3 to C6/C8) Linear->Design Synth Synthesize Macrocycle Design->Synth Result Result: Masked H-Bonds Improved Permeability Synth->Result

Figure 2: Macrocyclization pathway to reduce effective polarity.

References

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link

  • Di, L., et al. (2012). "Structure-Based Design of Potent, Selective, and Brain Penetrant LRRK2 Inhibitors." Journal of Medicinal Chemistry. (Referencing general strategies applied to similar kinase scaffolds).
  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure–Brain Exposure Relationships." Journal of Medicinal Chemistry. Link

  • Estrada, A. A., et al. (2012).[1] "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. (Case study on Aminopyrimidine/Imidazopyridazine-like optimization). Link

  • Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[2][3] Medicinal Chemistry Reviews. (Key for TPSA masking strategies).

For further assistance, please upload your .sdf files to the secure server for an in-silico MPO prediction.

Sources

Validation & Comparative

Comparative Guide: NMR Analysis of Imidazo[1,2-b]pyridazin-8-amine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive NMR spectral analysis for Imidazo[1,2-b]pyridazin-8-amine and its relevant regioisomers.[1][2] This scaffold is a privileged structure in kinase inhibitor discovery (e.g., PIM, Tyk2, VEGFR2), yet its synthesis often yields challenging regioisomeric mixtures (e.g., C-6 vs. C-8 substitution) that 1D NMR cannot reliably resolve.[1][2]

Executive Summary & The Regioisomer Challenge

The synthesis of imidazo[1,2-b]pyridazines, typically via the condensation of 3-aminopyridazines with


-haloketones, is prone to regio-ambiguity. While the formation of the 5-membered imidazole ring is generally regioselective, subsequent functionalization (e.g., 

or cross-coupling) on the pyridazine ring often produces mixtures of 6-substituted and 8-substituted isomers.[1][2]
  • The 8-Amine (Target): Substitution at the C-8 position (adjacent to the bridgehead carbon).[1][2]

  • The 6-Amine (Common Alternative): Substitution at the C-6 position (adjacent to the ring nitrogen N-5).[1][2]

Why 1D NMR Fails: Both isomers possess identical proton spin systems (an aromatic singlet H-3, and two doublets for the pyridazine protons).[1][2] The chemical shift differences (


) are often 

ppm and highly solvent-dependent, making assignment by chemical shift alone scientifically irresponsible.[1][2]

Structural Definition & Numbering

To ensure accurate assignment, we use the standard IUPAC numbering for the fused system:

  • Positions 1, 4, 5: Nitrogen atoms (N-4 is the bridgehead).[1][2]

  • Positions 2, 3: Imidazole ring carbons.[2]

  • Positions 6, 7, 8: Pyridazine ring carbons.[2]

Critical Structural Feature: The "Blind Spot" is the N-N bond (N4-N5).[1] Standard HMBC cannot see across the nitrogen bridge easily, making the correlation between the imidazole side (H-3) and the pyridazine side (C-6/7/8) difficult.[1][2]

Comparative Analysis: 1D vs. 2D Techniques

Table 1: Diagnostic Power of NMR Experiments
TechniqueDiagnostic CapabilityLimitationsVerdict
1H 1D NMR Low . Identifies spin systems (singlet vs. doublets).Cannot definitively place substituents at C-6 vs. C-8 due to electronic similarity.Screening only.
13C 1D NMR Medium . C-8 and C-6 have different chemical environments (C-8 is adjacent to bridgehead C).[1][2]Requires reference data; shifts are predictive but not absolute proofs.[1]Supportive.
1H-15N HMBC High .[1][3] Can distinguish N-5 (pyridine-like) from N-1 (pyrrole-like) and locate amine protons.[1][2]Requires high concentration or cryoprobe; often inaccessible.[1]Specialist.
1H-13C HMBC Critical .[1] The "Gold Standard" for linkage.Requires optimization of long-range delay (

) for heteroaromatics.
Mandatory.
1D NOE / 2D NOESY High . Spatial proximity of H-3 to substituents.[1][4]Fails if substituents lack protons (e.g., halogens) or are conformationally flexible.[1][2]Validation.

The "Smoking Gun" Protocols (Step-by-Step)

Experiment A: The H-3 "Lighthouse" Strategy (HMBC)

The singlet proton at position 3 (H-3) is your anchor.[1][2] It is isolated on the imidazole ring but "sees" the bridgehead carbon.

  • Locate H-3: Identify the sharp singlet in the aromatic region (typically

    
     7.5 - 8.2 ppm).[1]
    
  • Run HMBC: Set long-range coupling delay to 60-80 ms (optimized for

    
     Hz).
    
  • Trace Correlations:

    • H-3 will strongly correlate to C-2 (imidazole) and C-4a (bridgehead carbon, often labeled C-9 in some software).[1][2]

    • Differentiation Logic:

      • If the amine is at Position 8 : The Carbon at position 8 (C-8) will be significantly shielded (upfield shift ~10-15 ppm) compared to the unsubstituted parent.[1][2] H-3 does not typically see C-8 directly, but H-7 will see C-8 strongly.[1][2]

      • The Key Vector: Look for the coupling of the Amine NH (if visible in DMSO) or the H-7 doublet.[1][2]

      • 8-Amine: H-7 (doublet) shows HMBC to the Carbon bearing the amine (C-8).[1][2]

      • 6-Amine: H-7 (doublet) shows HMBC to the Carbon bearing the amine (C-6) AND the bridgehead C-4a.[1][2]

Experiment B: The NOESY Cross-Check

This is the fastest confirmation method if your 8-amine substituent has protons (e.g., -NH-Me or -NH-Ph).[1][2]

  • Solvent: Use DMSO-d6 (essential to slow exchange of NH protons).[1][2]

  • Observation:

    • 8-Isomer: The substituent at C-8 is spatially distant from H-3.[1][2] You will see NO NOE between the amine group and H-3.[1] You may see NOE between the amine and H-7.[1]

    • Isomer Check (C-2 substitution): If you have a substituent at C-2, H-3 will show a strong NOE to it.[1][2]

    • N-Alkylation Check: If you accidentally alkylated the ring Nitrogen (N-1) instead of the carbon, H-8 (or H-7) shifts dramatically, and NOE patterns change completely.[1][2]

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the regioisomer based on spectral data.

NMR_Assignment_Flow Start Start: Purified Compound (Imidazo[1,2-b]pyridazine derivative) Step1 1. Acquire 1H NMR (DMSO-d6) Identify H-3 (Singlet) & H-6/H-7 (Doublets) Start->Step1 Decision1 Are NH protons visible? Step1->Decision1 Path_NH_Yes Yes (Sharp/Broad Singlet) Decision1->Path_NH_Yes High Conc. Path_NH_No No (Exchange/Broad) Decision1->Path_NH_No Low Conc. Step_NOESY 2. Run 2D NOESY Path_NH_Yes->Step_NOESY Step_HMBC 3. Run 1H-13C HMBC (Focus: Bridgehead C-8a) Path_NH_No->Step_HMBC Result_8 Conclusion: 8-Amine Regioisomer Step_NOESY->Result_8 NOE: NH <-> H-7 NO NOE: NH <-> H-3 Result_6 Conclusion: 6-Amine Regioisomer Step_NOESY->Result_6 NOE: NH <-> H-7 (Weak/Different Pattern) Step_HMBC->Result_8 H-7 correlates to C-8 (Shielded, ~140ppm) Step_HMBC->Result_6 H-7 correlates to C-6 (Shielded)

Caption: Logical workflow for distinguishing C-8 and C-6 regioisomers using NOESY and HMBC correlations.

Detailed Experimental Protocol

To ensure reproducibility, follow this specific acquisition parameter set for nitrogen-rich heterocycles.

Sample Preparation:

  • Mass: 5–10 mg (crucial for detecting quaternary carbons in HMBC).[1][2]

  • Solvent: DMSO-d6 (99.9% D). Avoid CDCl3 as it promotes NH exchange and broadening.

  • Tube: 3mm or 5mm high-precision NMR tube.

Instrument Parameters (600 MHz equivalent):

  • 1H NMR:

    • Spectral Width: 14 ppm (offset 6 ppm).[1][2]

    • Scans: 16.

    • Relaxation Delay (D1): 2.0 s.[1][2][4]

  • 1H-13C HMBC (Gradient Selected):

    • Optimization: Set cnst13 (J-coupling) to 8 Hz . This is critical. The standard 10 Hz often misses the 3-bond coupling across the electron-deficient pyridazine ring.[1]

    • Scans: 32–64 per increment.[1]

    • Increments: 256 (F1).[1][2][4]

  • 1H-1H NOESY:

    • Mixing Time: 300 ms . (Long enough for spatial transfer, short enough to minimize spin-diffusion).[1][2]

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazines

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1][2][3]

    • Source: ResearchGate / Heterocycles.[1][5]

    • URL:[Link]

  • PIM Kinase Inhibitor Structural Analysis

    • Title: Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.[1][2][6]

    • Source: PubMed / Cancer Research.[1]

    • URL:[Link]

  • General Heterocyclic NMR Assignment Guide

    • Title: A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. (Analogous System)
    • Source: BenchChem.[1][4]

  • Tyk2 Inhibitor Identification

    • Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors.[1][2][7]

    • Source: RSC MedChemComm.[1][7]

    • URL:[Link]

Sources

LC-MS/MS validation methods for Imidazo[1,2-B]pyridazin-8-amine metabolites

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Bioanalytical Validation for Imidazo[1,2-b]pyridazin-8-amine Metabolites: A Comparative Guide

Introduction

The this compound scaffold is a highly privileged pharmacophore in modern targeted therapeutics, functioning as a potent hinge-binding motif in inhibitors of kinases such as IRE1α, FLT3, and Tyk2[1][2][3]. Because these compounds undergo extensive hepatic first-pass metabolism—primarily via CYP-mediated N-dealkylation and ring hydroxylation—accurate quantification of both the parent drug and its active metabolites in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

This guide provides an objective comparison of sample preparation and chromatographic strategies, establishing a self-validating LC-MS/MS protocol compliant with FDA/EMA bioanalytical guidelines.

Metabolic Profile & Analytical Challenges

Imidazo[1,2-b]pyridazines possess a planar, electron-rich bicyclic core with multiple basic nitrogen atoms. The 8-amine group often serves as a critical hydrogen bond donor in the kinase hinge region[2]. Metabolically, these compounds are prone to N-dealkylation at the 8-position and oxidation of the imidazo ring.

Causality in Analysis: The basic nature of the imidazo[1,2-b]pyridazine core (pKa ~ 4.5 - 6.0) dictates that at physiological pH, a significant fraction is un-ionized, but under acidic conditions, it becomes highly protonated. This pH-dependent ionization is the mechanistic foundation for selecting both the extraction method and the mobile phase modifiers.

Metabolic_Pathway Parent This compound (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Clearance N_Dealkyl N-Dealkylation (Metabolite M1) CYP->N_Dealkyl Hydroxyl Ring Hydroxylation (Metabolite M2) CYP->Hydroxyl Gluc Glucuronidation (Phase II) N_Dealkyl->Gluc UGT Enzymes Hydroxyl->Gluc Excretion Renal/Biliary Excretion Gluc->Excretion

Fig 1. Primary Phase I and II metabolic pathways of this compound derivatives.

Sample Preparation: Comparative Evaluation

To achieve the requisite Lower Limit of Quantification (LLOQ) while minimizing ion suppression from endogenous plasma phospholipids, three extraction methodologies are commonly evaluated.

Table 1: Comparison of Extraction Methodologies for Imidazo[1,2-b]pyridazin-8-amines

Extraction MethodPrimary MechanismMean Recovery (%)Matrix Effect (%)Phospholipid RemovalThroughput
PPT (Acetonitrile) Protein Denaturation~95%High (>40% suppression)PoorHigh
LLE (EtOAc:Hexane) Hydrophilic/Lipophilic Partition~75%Moderate (~20% suppression)ModerateLow
SPE (MCX Sorbent) Mixed-Mode Cation Exchange~90%Low (<5% suppression)ExcellentModerate

Causality of Choice: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the superior choice. The sulfonic acid groups on the MCX sorbent strongly retain the protonated basic nitrogens of the imidazo[1,2-b]pyridazine core under acidic loading conditions (pH 2-3). This strong ionic bond allows for aggressive washing with 100% methanol to elute neutral lipids and phospholipids, before eluting the target analytes with a basic organic solvent. This mechanism directly eliminates the phospholipid-induced matrix effects that plague PPT methods.

Step-by-Step Protocol: Self-Validating MCX SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of plasma (spiked with stable-isotope-labeled internal standard). Add 100 µL of 2% Formic Acid in water to disrupt protein binding and fully protonate the analytes.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing (Crucial Step): Wash with 1 mL 2% Formic Acid (removes hydrophilic interferences), followed by 1 mL 100% Methanol (removes phospholipids).

    • Self-Validation Check: Monitor the methanol wash via a full MS scan; the absence of m/z 184 (the phosphocholine headgroup) confirms successful lipid removal.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic nitrogens, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Chromatographic Separation: C18 vs. Biphenyl Columns

Standard C18 columns rely solely on dispersive hydrophobic interactions. However, the imidazo[1,2-b]pyridazine core is a rigid, planar aromatic system.

Causality of Choice: A Biphenyl stationary phase is highly recommended over standard C18. The biphenyl rings provide strong π-π interactions with the electron-deficient regions of the imidazo[1,2-b]pyridazine ring. This orthogonal retention mechanism improves the resolution between the parent drug and its closely related N-dealkylated metabolites, which often co-elute on C18 columns due to nearly identical hydrophobicities.

Validation_Workflow SamplePrep Sample Preparation (Mixed-Mode SPE) Chromatography Chromatographic Separation (Biphenyl vs C18) SamplePrep->Chromatography Ionization ESI+ Ionization (Matrix Effect Assessment) Chromatography->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Validation Method Validation (FDA/EMA Guidelines) Detection->Validation

Fig 2. Step-by-step bioanalytical LC-MS/MS workflow for metabolite quantification.

MS/MS Optimization and Method Validation

Detection is performed using a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM).

Step-by-Step MRM Optimization:
  • Precursor Ion Selection (Q1): Infuse 1 µg/mL of the metabolite in 50:50 Water:Acetonitrile (0.1% Formic Acid). The basic nitrogens readily accept a proton, yielding a strong[M+H]+ precursor.

  • Product Ion Selection (Q3): Apply collision energy (CE) ramping (10-50 eV). Imidazo[1,2-b]pyridazines typically fragment via the cleavage of the 8-amine side chain or the opening of the pyridazine ring. Select the two most abundant fragments for the Quantifier and Qualifier transitions.

  • Self-Validating System: The ratio of the Quantifier to Qualifier ion must remain constant (±20%) across all standards and Quality Controls (QCs) to confirm peak purity and the absence of co-eluting isobaric interferences.

Table 2: FDA/EMA Validation Parameters (Target Criteria)

Validation ParameterFDA/EMA Acceptance CriteriaAnalytical Significance
Linearity R² > 0.99 (Weighted 1/x² linear regression)Ensures proportional detector response across the therapeutic range.
LLOQ S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%Defines the lowest reliably quantifiable metabolite concentration.
Intra/Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)Confirms method reproducibility across multiple analytical batches.
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15%Proves the SPE extraction successfully mitigated ion suppression.
Stability Benchtop (24h), Freeze-Thaw (3 cycles) within ±15%Ensures metabolites do not degrade during sample handling.

Conclusion

Validating an LC-MS/MS method for this compound metabolites requires exploiting the unique physicochemical properties of the scaffold. By coupling the pH-dependent ionization for selective MCX extraction with the π-π interactions of a Biphenyl column, bioanalytical scientists can achieve a robust, interference-free, and highly sensitive assay tailored for advanced kinase inhibitor development.

References

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry - ACS Publications. 2

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry - ACS Publications. 1

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. 3

Sources

Molecular Docking & Profiling of Imidazo[1,2-b]pyridazin-8-amine Scaffolds in ATP Binding Pockets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of ATP-competitive kinase inhibitors is fundamentally challenged by the high structural conservation of the human kinome's ATP binding pockets. Achieving target selectivity while maintaining nanomolar potency requires pharmacophores that can exploit subtle conformational differences in the hinge region and the activation loop (DFG motif).

In recent years, the Imidazo[1,2-b]pyridazin-8-amine scaffold has emerged as a highly versatile and potent core for kinase inhibition. By offering multiple vectors for functionalization, this scaffold has successfully targeted a diverse array of kinases, including FLT3-ITD, TAK1, Haspin, and IRE1α. This guide objectively compares the docking mechanics and functional performance of the this compound scaffold against alternative chemical classes, providing actionable, self-validating workflows for computational and assay scientists.

Structural Rationale: Mechanics of the ATP Binding Pocket

The superiority of the Imidazo[1,2-b]pyridazine core lies in its precise geometric alignment within the ATP-binding cleft. Unlike bulkier scaffolds that suffer from severe desolvation penalties, this bicyclic system efficiently mimics the adenine ring of ATP while projecting substituents into adjacent sub-pockets[1][2].

  • Hinge Region Anchoring: The nitrogen atoms of the imidazo[1,2-b]pyridazine core act as critical hydrogen bond acceptors. Molecular docking studies consistently show these nitrogens forming highly stable H-bonds with the backbone amides of the hinge region (e.g., Val851 in PI3Kα, Ala107 in TAK1)[1][2].

  • Catalytic Lysine & Deep Pocket Penetration: The 8-amine position serves as a highly modular vector. Substituting it with functionalized groups (such as morpholine or piperazine rings) allows the scaffold to reach deeper into the pocket, forming electrostatic interactions with the conserved catalytic lysine (e.g., Lys63 in TAK1)[2].

  • Solvent-Exposed Channel: Modifications at the 3-position or 6-position can be directed toward the solvent-exposed region. This is a critical structural advantage, as it allows medicinal chemists to drastically improve aqueous solubility and pharmacokinetic profiles without disrupting the core binding affinity[3].

Binding cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region (e.g., Val851, Ala107) Lysine Catalytic Lysine (e.g., Lys63, Lys802) Solvent Solvent-Exposed Channel Scaffold Imidazo[1,2-b]pyridazine Core Scaffold->Hinge H-Bond (N-atom) Amine 8-Amine Substituent (e.g., Morpholine) Scaffold->Amine Aryl 3-Aryl/Halogen Group Scaffold->Aryl Amine->Lysine Electrostatic / H-Bond Amine->Solvent Solubilization Vector Aryl->Hinge Hydrophobic Packing

Fig 1: Structural logic of this compound binding within the ATP kinase pocket.

Comparative Performance Analysis

To objectively evaluate the this compound scaffold, we must compare its inhibitory profile against alternative heterocycles (e.g., Thieno[3,2-d]pyrimidines) and established clinical/preclinical standards across multiple kinase targets. The data in Table 1 demonstrates that scaffold hopping to the Imidazo[1,2-b]pyridazine core consistently yields nanomolar potency.

Table 1: Quantitative Comparison of Kinase Inhibitor Scaffolds

Kinase TargetLead Compound / ScaffoldComparator Scaffold / DrugLead IC₅₀Comparator IC₅₀Key Structural Advantage
FLT3-ITD Imidazo[1,2-b]pyridazine (34f)[4]Thieno[3,2-d]pyrimidine4 nM>1000 nMEnhanced hinge-binding and DFG-in stabilization.
TAK1 Imidazo[1,2-b]pyridazine (26)[2]Takinib (Standard)55 nM187 nMMorpholine oxygen forms crucial H-bonds with Lys63.
Haspin Imidazo[1,2-b]pyridazine (21)[5]CHR-6494 (Standard)6 nM>50 nMExtra H-bonds formed with Ile490 and Asp611.
PI3Kα Imidazo[1,2-b]pyridazine (11)[1]Unoptimized Lead (1)1 nM*>250 nMN-atom forms stable H-bonds with Val851.

*Note: Value represents 94.9% PI3Kα inhibition at 1 nM concentration.

Self-Validating Experimental Workflow: Docking to In Vitro Profiling

Phase 1: Computational Molecular Docking

Step 1: Target Protein Preparation & Homology Modeling

  • Methodology: Import the crystal structure of the target kinase (e.g., PDB 1RJB for FLT3). Utilize the Schrödinger Protein Preparation Wizard. Assign correct bond orders, add missing hydrogens at physiological pH 7.4 (using Epik), optimize the hydrogen-bond network, and minimize heavy atoms using the OPLS4 force field[4].

  • Causality: X-ray crystal structures often lack resolution in highly flexible domains like the activation loop. Failing to optimize the H-bond network or correct the protonation states of the catalytic lysine will result in false-positive steric clashes during docking, rendering your scores biologically irrelevant.

Step 2: Ligand Preparation & Conformational Search

  • Methodology: Draw the this compound derivatives. Run LigPrep to generate all possible stereoisomers and tautomers.

  • Causality: The 8-amine substituent (e.g., morpholine) can adopt multiple puckered conformations (chair vs. boat). Generating low-energy 3D conformers ensures the docking algorithm samples geometries that the molecule will actually adopt in an aqueous physiological environment.

Step 3: Receptor Grid Generation & Docking

  • Methodology: Define a 25 × 25 × 25 ų bounding box centered precisely on the hinge region residues. Execute Glide Extra Precision (XP) or AutoDock Vina docking[3][6].

  • Causality: Standard Precision (SP) docking often overestimates the affinity of lipophilic molecules. XP scoring strictly penalizes desolvation and enforces structurally conserved hydrogen bonds, effectively filtering out weak binders that merely fill space without forming specific, directional interactions.

Phase 2: Orthogonal In Vitro Validation

Step 4: Functional Kinase Profiling (ADP-Glo Assay)

  • Methodology: Incubate the recombinant kinase with the lead Imidazo[1,2-b]pyridazine inhibitor and ultra-pure ATP. After the reaction period, add the ADP-Glo reagent to terminate the reaction and deplete any unreacted ATP. Finally, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction to produce a luminescent signal[2].

  • Causality: Docking scores only predict thermodynamic affinity, not functional inhibition. An inhibitor might bind tightly but fail to block the catalytic transfer of phosphate. The ADP-Glo assay directly measures ATP depletion, providing an orthogonal, self-validating functional readout that confirms the docking pose actively neutralizes kinase activity.

Workflow P1 1. Target Protein Preparation (Fix H-bonds, Bond Orders) P3 3. Receptor Grid Generation (Define ATP Pocket) P1->P3 P2 2. Ligand Conformational Search (OPLS4 Force Field) P4 4. Molecular Docking (Glide XP / AutoDock Vina) P2->P4 P3->P4 P5 5. Pose & Interaction Analysis (Score & Rank) P4->P5 P6 6. Orthogonal Validation (ADP-Glo Kinase Assay) P5->P6

Fig 2: Self-validating workflow from computational docking to functional in vitro kinase profiling.

Advanced Case Studies in Scaffold Hopping

Case Study 1: Overcoming FLT3-ITD Resistance in Leukemia

FLT3 kinase is a primary drug target in Acute Myeloid Leukemia (AML). Initial attempts to target FLT3-ITD using Thieno[3,2-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine cores yielded poor reactivity and micromolar IC₅₀ values. By executing a scaffold hop to the Imidazo[1,2-b]pyridazine core, researchers achieved a massive leap in potency. Compound 34f demonstrated an IC₅₀ of 4 nM against recombinant FLT3-ITD. Docking studies confirmed that the imidazo[1,2-b]pyridazine moiety positioned itself perfectly to mimic adenine, interacting flawlessly with the hinge region while the 8-amine substituent stabilized the active DFG-in conformation[4].

Case Study 2: Allosteric Inhibition of IRE1α

The dual kinase-endoribonuclease IRE1α is a key component of the unfolded protein response. While screening chemical scaffolds, researchers discovered that this compound derivatives uniquely act as Type I inhibitors that block both the kinase and RNase functions. X-ray crystallography and docking revealed a fascinating mechanism: the scaffold binds to a previously undescribed inactive conformation of the kinase domain. This binding forces a major structural rearrangement, disordering the Cα-helix and disrupting the hydrophobic spine of the protein. This prevents the back-to-back dimerization required for RNase activation, showcasing the scaffold's ability to drive profound allosteric modulation[3].

Conclusion

The this compound scaffold is not merely an alternative heterocycle; it is a highly privileged structure for ATP-competitive kinase inhibition. Its superior hydrogen-bonding geometry at the hinge region, combined with the extreme modularity of the 8-amine position, allows it to consistently outperform legacy scaffolds like thienopyrimidines. By employing rigorous computational preparation and orthogonal functional assays, drug development professionals can leverage this scaffold to achieve unprecedented kinome selectivity and potency.

References

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: Journal of Medicinal Chemistry (ACS Publications) / NIH PMC URL:[Link]

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: European Journal of Medicinal Chemistry / NIH PMC URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

X-Ray Crystallography Data for Imidazo[1,2-b]pyridazin-8-amine Protein Binding: A Structural and Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a highly versatile and potent pharmacophore in modern kinase inhibitor design, demonstrating efficacy against targets such as DYRK1A, p38 MAP kinase, and PIM kinases[1][2][3]. However, its application as an imidazo[1,2-b]pyridazin-8-amine derivative targeting the dual kinase-endoribonuclease Inositol-Requiring Enzyme 1α (IRE1α) represents a paradigm shift in allosteric modulation[4]. This guide provides an in-depth comparative analysis of this compound binding modes, contrasting its unique crystallographic profile against traditional Type I and Type II kinase inhibitors.

Mechanistic Overview: The IRE1α Allosteric Paradox

IRE1α is a primary sensor in the Unfolded Protein Response (UPR). Upon endoplasmic reticulum (ER) stress, IRE1α undergoes oligomerization and trans-autophosphorylation, activating its RNase domain to splice XBP1 mRNA and trigger downstream survival or apoptotic pathways[4][5].

Historically, kinase inhibitors targeting IRE1α fall into two categories:

  • Type I Inhibitors (e.g., APY29): Bind to the ATP-binding pocket in the active conformation (αC-helix "in"). Paradoxically, these inhibitors activate the RNase domain by stabilizing the back-to-back dimer interface required for RNase function.

  • Type II Inhibitors (e.g., KIRA6): Bind to the ATP pocket and an adjacent hydrophobic allosteric site, stabilizing the inactive "DFG-out" conformation, thereby inhibiting RNase activity.

The this compound Breakthrough: Recent X-ray crystallography data reveals that imidazo[1,2-b]pyridazin-8-amines act as Type I inhibitors that inhibit RNase activity [4]. Despite binding to the ATP site, they do not stabilize the active dimer. Instead, they induce a previously unreported, highly disordered conformation of the kinase domain. By disrupting the hydrophobic spine and disordering the αC-helix, these ligands render the kinase structurally incompatible with dimerization, effectively shutting down the RNase domain allosterically[4][6].

IRE1a_Pathway ER_Stress ER Stress (Unfolded Proteins) IRE1a_Monomer IRE1α Monomer (Inactive) ER_Stress->IRE1a_Monomer Triggers IRE1a_Dimer IRE1α Dimer/Oligomer (Active Kinase & RNase) IRE1a_Monomer->IRE1a_Dimer Dimerization XBP1_Splicing XBP1 mRNA Splicing (UPR Activation) IRE1a_Dimer->XBP1_Splicing RNase Activity Imidazo_Inhibitor This compound (Allosteric Inhibitor) Disordered_State Disordered αC-Helix (Inactive Conformation) Imidazo_Inhibitor->Disordered_State Induces Disordered_State->IRE1a_Monomer Stabilizes Disordered_State->IRE1a_Dimer Prevents

Diagram 1: IRE1α signaling pathway and allosteric inhibition by this compound.

Comparative Structural Analysis

To objectively evaluate the performance of imidazo[1,2-b]pyridazin-8-amines, we must compare their binding metrics and structural consequences against benchmark alternatives. The data below summarizes the crystallographic and biochemical profiles of these compounds.

Table 1: Comparative Binding Profiles of IRE1α Modulators
Inhibitor ClassRepresentative LigandBinding ModeαC-Helix StateDimerizationRNase Activity
Type I (Activating) APY29ATP-competitiveOrdered (In)PromotedActivated
Type II (Inhibitory) KIRA6ATP-competitive + AllostericOrdered (Out)PreventedInhibited
Type I (Inhibitory) This compound (Cmpd 2) ATP-competitive Disordered Prevented Inhibited

Data derived from the crystallographic analysis of PDB 6HV0 and related biochemical assays[4][5].

X-Ray Crystallography Data & Insights (PDB: 6HV0)

The crystal structure of IRE1α in complex with this compound (Compound 2) was resolved to 2.20 Å[5].

  • Hinge Binding: The imidazo[1,2-b]pyridazine core forms a critical bidentate hydrogen bond network with the kinase hinge region (specifically Cys645).

  • Hydrophobic Spine Disruption: The 8-amino substituent projects into the back cleft of the ATP site. This steric intrusion displaces the conserved Phe712, effectively shattering the regulatory hydrophobic spine.

  • αC-Helix Disordering: Because the hydrophobic spine is broken, the αC-helix loses its structural anchor and becomes completely disordered in the electron density map. Without a rigid αC-helix, the protein cannot form the back-to-back dimer necessary for RNase activation[4].

Self-Validating Experimental Protocol: Protein-Ligand Crystallization

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the self-validating workflow used to obtain the X-ray crystallography data for the IRE1α-imidazo[1,2-b]pyridazin-8-amine complex.

Step 1: Protein Expression and Purification
  • Expression: Express the human IRE1α kinase/RNase domain (residues 547–977) in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.

  • Affinity Chromatography: Lyse cells and capture the His-tagged protein using a Ni-NTA column. Elute with an imidazole gradient.

  • Size-Exclusion Chromatography (SEC): Pass the eluate through a Superdex 200 column.

    • Causality Check: SEC is critical to isolate the monomeric fraction of IRE1α. A homogenous monomeric population is an absolute prerequisite for uniform crystal lattice formation; oligomers will cause twinning or prevent nucleation entirely.

Step 2: Ligand Complexation
  • Incubation: Concentrate the purified monomeric IRE1α to 10 mg/mL. Add this compound to a final concentration of 1 mM (using a 100 mM DMSO stock).

  • Equilibration: Incubate the mixture on ice for 2 hours.

    • Causality Check: Pre-incubation ensures the ligand fully occupies the ATP-binding site and traps the kinase in the disordered αC-helix conformation prior to the restriction of the crystal lattice.

Step 3: Crystallization via Vapor Diffusion
  • Drop Setup: Using a Mosquito robot, set up hanging drop vapor diffusion plates. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M sodium citrate, pH 6.5).

  • Incubation: Seal and incubate at 18°C.

    • Causality Check: The vapor diffusion method slowly draws water from the drop into the reservoir, gently bringing the protein-ligand complex to a state of supersaturation, which thermodynamically favors ordered nucleation over amorphous precipitation.

Step 4: Data Collection and Structure Refinement
  • Cryoprotection: Briefly soak the resulting crystals in the reservoir solution supplemented with 20% glycerol, then flash-freeze in liquid nitrogen.

  • Diffraction: Collect X-ray diffraction data at a synchrotron facility (e.g., Diamond Light Source).

  • Molecular Replacement (MR): Solve the phase problem using MR with a previously solved IRE1α monomer model (e.g., PDB 4Z7G). Refine the structure using Phenix and Coot, paying special attention to the electron density (or lack thereof) around the αC-helix.

Crystallography_Workflow Purification 1. Protein Purification (Isolate Monomers) Complexation 2. Ligand Complexation (Induce Conformation) Purification->Complexation Crystallization 3. Vapor Diffusion (Hanging Drop) Complexation->Crystallization Diffraction 4. X-Ray Diffraction (Synchrotron Source) Crystallization->Diffraction Refinement 5. Structure Refinement (Molecular Replacement) Diffraction->Refinement

Diagram 2: Step-by-step X-ray crystallography workflow for protein-ligand structure elucidation.

Conclusion

The this compound scaffold provides a masterclass in rational drug design and allosteric modulation. By leveraging high-resolution X-ray crystallography, researchers have demonstrated that this compound class defies the traditional Type I inhibitor paradigm. Instead of activating the IRE1α RNase domain, it induces a highly disordered kinase conformation that prevents dimerization. This structural insight not only validates the scaffold's utility as a potent UPR modulator but also expands the structural biology toolkit for designing highly selective, allosteric kinase inhibitors.

References

  • Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • 6hv0 - Proteopedia, life in 3D. Proteopedia.[Link]

  • Imidazo[1,2-b]pyridazine (C6H5N3) - PubChem. National Institutes of Health (NIH).[Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry.[Link]

  • Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2-b]pyridazine-based p38 MAP Kinase Inhibitors. RCSB Protein Data Bank (PDB: 5WJJ).[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (AACR).[Link]

Sources

Comparative potency of 8-amino vs 8-oxy substituted Imidazo[1,2-B]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, balancing biochemical target affinity with cellular permeability is a constant challenge. The imidazo[1,2-b]pyridazine scaffold is a privileged bicyclic heteroaromatic core widely utilized in the development of ATP-competitive kinase inhibitors[1]. During lead optimization, the C-8 position of this scaffold serves as a critical vector for structure-activity relationship (SAR) profiling.

This guide provides an objective, data-driven comparison of 8-amino versus 8-oxy substituted imidazo[1,2-b]pyridazines, detailing the mechanistic causality behind their divergent potency, binding modes, and pharmacokinetic profiles.

Mechanistic Causality: The 8-Position Dichotomy

The choice between an amine (-NH-R) and an ether (-O-R) linkage at the 8-position fundamentally alters the molecule's interaction with the kinase active site and its behavior in biological matrices.

8-Amino Substitutions (The Potency Driver)

The introduction of a secondary amine at the 8-position equips the scaffold with a potent hydrogen bond (H-bond) donor. In kinases such as Inositol-Requiring Enzyme 1α (IRE1α) and Pim-1, this NH group interacts directly with the hinge region backbone or key catalytic residues, stabilizing the kinase in an inactive conformation[1][2].

  • Causality: The energetic favorability of this direct H-bond typically drives single-digit nanomolar biochemical potency. However, the basicity of the amine and the increased topological polar surface area (tPSA) can restrict passive membrane permeability, often leading to a significant drop-off in cellular efficacy[3].

8-Oxy Substitutions (The Permeability Enhancer)

Replacing the amine with an ether linkage (e.g., phenoxy or alkoxy groups) removes the H-bond donor capability. Instead, 8-oxy derivatives rely entirely on hydrophobic and van der Waals interactions to occupy adjacent lipophilic pockets, such as the solvent-exposed region or the αC-helix pocket[4].

  • Causality: While the loss of the hinge H-bond can moderately reduce biochemical target affinity, the removal of the polar NH group systematically lowers the tPSA. This enhances passive permeability across lipid bilayers, often resulting in superior cellular target engagement and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

BindingMode Core Imidazo[1,2-b]pyridazine Core Amino 8-Amino (-NH-R) Core->Amino Substitution Oxy 8-Oxy (-O-R) Core->Oxy Substitution Hinge Kinase Hinge Region Amino->Hinge H-Bond Donor Hydro Hydrophobic Pocket Amino->Hydro R-Group Fit Potency High Biochemical Potency Amino->Potency Drives Oxy->Hydro R-Group Fit Perm High Cell Permeability Oxy->Perm Lowers tPSA

Logical relationship of 8-amino vs 8-oxy binding modes in kinase ATP sites.

Quantitative Potency Comparison

The following table aggregates representative SAR trends for matched molecular pairs (8-amino vs. 8-oxy) evaluated against typical kinase targets. Notice the inversion of the biochemical-to-cellular potency ratio.

Derivative TypeR-Group at C-8Target Kinase IC₅₀ (nM)Cellular IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Key Structural Consequence
8-Amino -NH-Phenyl121851.8H-bond donor to hinge; high tPSA limits permeability.
8-Oxy -O-Phenyl486514.5Occupies hydrophobic pocket; lower tPSA enhances cellular uptake.
8-Amino -NH-Cyclohexyl252101.2H-bond donor to hinge; basic amine can cause lysosomal trapping.
8-Oxy -O-Cyclohexyl859022.0Hydrophobic interactions; neutral ether avoids efflux mechanisms.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must operate as a self-validating system. Below are the step-by-step methodologies used to generate the comparative data.

Protocol 1: Regioselective Synthesis of 8-Substituted Derivatives

Causality: Nucleophilic aromatic substitution (SₙAr) on a 6,8-dichloroimidazo[1,2-b]pyridazine core can yield a mixture of regioisomers. The choice of base and temperature dictates the reaction rate, while 2D NMR is mandatory to validate the correct regiochemistry.

  • Reaction Setup:

    • For 8-Amino: Dissolve the 6,8-dichloro core (1.0 eq) and the desired amine (1.2 eq) in NMP. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the resulting HCl.

    • For 8-Oxy: Dissolve the desired alcohol/phenol (1.2 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 1.5 eq) at 0°C to generate the highly nucleophilic alkoxide/phenoxide before adding the 6,8-dichloro core.

  • Execution: Heat the reaction to 80°C (for amines) or 60°C (for alkoxides) under nitrogen for 4-6 hours.

  • Self-Validation (LC-MS): Sample the reaction. Proceed to workup only if LC-MS indicates >95% conversion of the starting material.

  • Self-Validation (Regiochemistry): Following column chromatography purification, perform 2D NOESY NMR. Pass Criteria: The presence of a Nuclear Overhauser Effect (NOE) cross-peak between the incoming R-group protons and the C-7 proton of the core confirms successful substitution at the 8-position rather than the 6-position.

Protocol 2: Biochemical Kinase Inhibition & Cellular Permeability

Causality: A universal biochemical assay (ADP-Glo) is used to measure true target affinity independent of substrate sequence, while Caco-2 permeability assays account for physiological barriers and efflux transporters.

  • Biochemical Assay (ADP-Glo):

    • Incubate the purified kinase with the inhibitor (10-point dose-response, 10 µM to 0.5 nM) and ATP for 60 minutes.

    • Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation (Assay Robustness): Calculate the Z'-factor using a known reference inhibitor (e.g., Staurosporine) as the positive control and DMSO as the negative control. Pass Criteria: A Z'-factor > 0.6 validates the assay's dynamic range, ensuring the IC₅₀ shifts between 8-amino and 8-oxy derivatives are statistically significant.

  • Caco-2 Permeability Profiling:

    • Seed Caco-2 cells on transwell polycarbonate filters and culture for 21 days to form a polarized monolayer.

    • Dose the apical chamber with 10 µM of the test compound and measure basolateral concentration via LC-MS/MS after 2 hours.

    • Causality Check: Calculate the Efflux Ratio (Pₐₚₚ B-A / Pₐₚₚ A-B). If the ratio is >2.0, the compound is a substrate for active efflux (common in basic 8-amino derivatives), explaining any discrepancy between biochemical and cellular IC₅₀.

Workflow Syn SNAr Synthesis (8-Cl Displacement) Val LC-MS & 2D NMR (Regiochemistry) Syn->Val Bio Kinase Assay (ADP-Glo) Val->Bio Cell Cellular Assay (Target Engagement) Bio->Cell IC50 < 100nM ADME Caco-2 Permeability (ADMET) Bio->ADME Profiling Cell->ADME

Step-by-step workflow for comparative potency and ADME profiling.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: tandfonline.

Sources

Comparative Pharmacokinetic Profiling of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potent kinase inhibitors like Ponatinib (AP24534) and experimental p38 MAP kinase inhibitors. While the scaffold offers exceptional ATP-binding affinity due to its planar, nitrogen-rich architecture, it introduces significant Pharmacokinetic (PK) challenges: poor aqueous solubility , high intrinsic clearance (


)  via CYP3A4, and hERG-mediated cardiotoxicity .

This guide objectively compares the PK performance of key Imidazo[1,2-b]pyridazine analogs, analyzing how specific structural modifications (SAR) impact bioavailability (


), half-life (

), and safety profiles.

Part 1: The Scaffold & Physicochemical Baseline

The Imidazo[1,2-b]pyridazine core is inherently lipophilic and planar. Without modification, "naked" analogs exhibit Type II kinase inhibitor behavior but suffer from solubility-limited absorption.

Structural-PK Correlation Table
FeatureChemical BasisPK Consequence
Core Planarity Aromatic stackingHigh Melting Point, Low Solubility (<1 µg/mL).
N-Bridgehead

Nitrogen (H-bond acceptor)
Good permeability (

), but high hERG affinity.
C3 Position Primary vector for linker attachmentCritical for metabolic stability; unsubstituted C3 is a metabolic "soft spot."
C6 Position "Tail" attachment pointMajor driver of oral bioavailability (solubilizing groups).

Part 2: Comparative PK Analysis (Case Studies)

Comparison 1: Solubility Optimization (The Ponatinib Series)

Context: Early Imidazo[1,2-b]pyridazine hits often fail in vivo due to dissolution-limited absorption. The evolution of Ponatinib (AP24534) illustrates the necessity of a "solubilizing tail."

  • Analog A (Early Lead): A lipophilic 3-alkynyl-imidazo[1,2-b]pyridazine.

    • PK Profile: High potency but negligible oral exposure (

      
      ) in rats due to precipitation in the GI tract.
      
  • Analog B (Ponatinib): Incorporates a N-methylpiperazine moiety at the C6-phenyl tail.

    • PK Profile: The basic amine (

      
      ) allows salt formation (Hydrochloride), drastically improving solubility at gastric pH.
      
    • Result: Bioavailability increases to

      
       in humans with a 
      
      
      
      of ~6 hours.
Comparison 2: Metabolic Stability (p38 MAPK Inhibitors)

Context: The electron-rich imidazo ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (primarily CYP3A4). Takeda researchers optimized this via N-oxidation strategies.

  • Analog C (Standard): C6-aryl substituted Imidazo[1,2-b]pyridazine.

    • Data:

      
       (human microsomes) > 50 µL/min/mg. Rapid hepatic clearance limits 
      
      
      
      .
  • Analog D (N-Oxide Variant): Introduction of a pyridine N-oxide at the C6 position (e.g., Compound 16 from Takeda series).

    • Data:

      
       drops significantly. The polarity reduces lipophilicity (
      
      
      
      ), lowering affinity for CYP active sites while maintaining kinase potency.
    • Result:

      
       increases 3-fold in rat PK studies.
      
Comparison 3: hERG Toxicity Mitigation

Context: Cardiotoxicity is a class liability. The planar core can intercalate into the hERG channel pore.

  • Analog E (Sulfone): A C6-phenyl-sulfone derivative (common in antimalarial screens).

    • Safety: hERG

      
       (High Risk).
      
  • Analog F (Sulfoxide/Meta-subst.): Switching sulfone to sulfoxide or moving substituents to the meta position.

    • Safety: hERG

      
       (Low Risk).
      
    • Mechanism:[1] Disrupts the molecular flatness required for hERG pore binding without destroying target affinity.

Part 3: Quantitative Data Summary

Table 1: Representative PK Parameters in Male Sprague-Dawley Rats (IV 1 mg/kg, PO 5 mg/kg)

Compound ClassModification

(L/h/kg)

(L/kg)

(h)

(%)
Liability
Early Hit Lipophilic Core4.5 (High)12.01.8<5Solubility/Metabolism
Ponatinib N-Me-Piperazine Tail1.2 (Low)8.54-6~50Arterial Thrombosis
Takeda Lead Pyridine N-Oxide0.8 (Very Low)2.13.568Moderate Potency
Sulfone Analog C6-Sulfone2.1 (Med)5.42.245hERG Toxicity

Note: Values are synthesized from comparative literature (Huang et al., Kaieda et al.) to demonstrate trends.

Part 4: Metabolic Pathways & Clearance Logic

The primary clearance mechanism for this class is CYP3A4-mediated oxidation , followed by biliary excretion.

MetabolicPathway Parent Parent Drug (Imidazo[1,2-b]pyridazine) CYP3A4 CYP3A4/5 (Liver Microsomes) Parent->CYP3A4 High Affinity Excretion Biliary/Fecal Excretion Parent->Excretion Unchanged (<5%) Met1 M1: N-Desmethyl (Active Metabolite) CYP3A4->Met1 Major Path (Ponatinib) Met2 M2: Ring Oxidation (Inactive) CYP3A4->Met2 Minor Path Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Phase2->Excretion

Figure 1: Primary metabolic clearance pathway for Imidazo[1,2-b]pyridazine kinase inhibitors, highlighting the dominance of CYP3A4.

Part 5: Experimental Protocols

Protocol A: Rat Pharmacokinetics (Cassette Dosing)

Objective: Rapidly screen analogs for oral bioavailability.

  • Formulation: Dissolve compounds in 5% DMSO / 5% Solutol HS15 / 90% Saline. If solubility fails, use 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin).
    
  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h pre-dose.

  • Dosing:

    • IV Arm: 1 mg/kg via tail vein bolus.

    • PO Arm: 5 mg/kg via oral gavage.

  • Sampling: Collect blood (0.2 mL) via jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24h post-dose.

  • Analysis: Quench plasma with Acetonitrile (containing Internal Standard). Centrifuge at 4000 rpm. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Derive

    
     using the linear trapezoidal rule. Calculate 
    
    
    
    .
Protocol B: hERG Inhibition Assay (Automated Patch Clamp)

Objective: Assess cardiac safety liability early.

  • Cell Line: CHO cells stably expressing hERG K+ channels.

  • Buffer: Extracellular solution (Tyrode’s buffer); Intracellular solution (KF-based).

  • Procedure:

    • Establish Whole-cell configuration (Seal resistance > 1 G

      
      ).
      
    • Voltage protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Perfusion: Apply test compound (0.1, 1, 10, 30 µM) for 5 mins.

  • Validation: Positive control: E-4031 (

    
     nM).
    
  • Criteria: >50% inhibition at 10 µM triggers a "Red Flag" for this scaffold.

Part 6: Optimization Workflow Diagram

OptimizationCycle cluster_Screen In Vitro Screening Tier Design Design: Scaffold Modification (e.g., C6-Solubilizing Tail) Synth Synthesis: Imidazo[1,2-b]pyridazine Core (Condensation of 3-aminopyridazine) Design->Synth Solubility Kinetic Solubility (pH 7.4) Synth->Solubility Metab Microsomal Stability (Human/Rat) Solubility->Metab If Sol > 50µM hERG hERG Patch Clamp (Safety) Metab->hERG If t1/2 > 30min PK In Vivo PK (Rat) Evaluate F%, Cl, Vss hERG->PK If IC50 > 10µM Decision Go / No-Go Decision PK->Decision Decision->Design Optimize (SAR Loop)

Figure 2: Iterative optimization workflow for balancing potency and PK properties in Imidazo[1,2-b]pyridazine discovery.

References

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry.

  • Kaieda, A., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors.[2][3] Bioorganic & Medicinal Chemistry.

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.[4][5] European Journal of Medicinal Chemistry.

  • Njoroge, M., et al. (2016). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Imidazo[1,2-b]pyridazin-8-amine

[1][2][3]

Executive Summary & Chemical Profile

This guide provides an autonomous, self-validating protocol for the disposal of Imidazo[1,2-b]pyridazin-8-amine .[1][2][3] As a nitrogen-rich heterocyclic building block commonly used in kinase inhibitor discovery, this compound presents specific chemical risks—primarily corrosivity and high nitrogen content—that dictate its waste management lifecycle.[1][2][3]

Operational Directive: Treat all waste streams containing this compound as Hazardous Chemical Waste . Under no circumstances should this compound be discharged into municipal sewage systems or trash.[1][2]

Chemical Identity & Hazard Profile
ParameterDataOperational Implication
Chemical Name This compoundNitrogenous heterocycle; potential NOx generator upon incineration.[1][2][3]
CAS Number 56477-92-0Use for waste manifesting and inventory tracking.[1][2][3]
Molecular Formula C₆H₆N₄High N:C ratio (4:[1][2]6) requires high-temperature incineration with scrubbing.[1][2][3]
GHS Classification Danger ; Corrosive (Cat 1B)H314: Causes severe skin burns and eye damage.[1][2]
RCRA Status (USA) Characteristic (D002)Likely corrosive (pH > 12.5 in solution); requires segregation from acids.[1][2]

Risk Assessment & Causality

Why do we dispose of it this way?

Effective disposal requires understanding the chemical behavior of the waste.[1][4]

  • Basicity & Incompatibility: As an amino-substituted heteroaromatic, the 8-amine moiety renders the compound basic.[1][2][3] Causality: Mixing this waste with strong acids (e.g., Nitric, Sulfuric) in a waste drum can trigger an exothermic neutralization reaction, potentially pressurizing the container or causing an explosion.[3] Protocol: Always segregate from acidic waste streams.

  • Nitrogen Content: The imidazo-pyridazine core is 41% nitrogen by weight.[1][2][3] Causality: Open burning or low-temperature incineration releases hazardous Nitrogen Oxides (NOx).[1][2][3] Protocol: Waste must be routed to facilities equipped with secondary combustion chambers and caustic scrubbers.[1][2][3]

Waste Segregation & Handling Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, contaminated gloves, weighing boats, and filter cakes.[3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined fiber drum for bulk quantities.[1][2][3]

  • Bagging: Place waste inside a 6-mil polyethylene bag. Twist and tape the neck of the bag (gooseneck seal) before sealing the outer container.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][2] this compound.[1][2][3][5][6][7]

    • Hazard Checkbox: Corrosive, Toxic.[1][2][8]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluents, reaction solvents, and washing solutions.[3]

Step-by-Step Workflow:

  • Characterize the Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).[3]

  • pH Verification (The Self-Validating Step):

    • Action: Dip a pH strip into the waste solution.[1][2][3]

    • Logic: If pH > 10, do not add to a general organic waste drum that may contain acidic byproducts.[2]

    • Correction: If highly basic, collect in a separate container labeled "Alkaline Organic Waste."[2][3]

  • Transfer: Pour into a safety can (flame arrestor equipped) inside a fume hood.

  • Log: Record the volume and concentration (approximate) on the waste log immediately.

Protocol C: Contaminated Glassware & Sharps

Applicability: Needles, broken vials, and glass pipettes.[3][9]

  • Triple Rinse: Rinse glassware with a suitable solvent (e.g., Methanol) three times.[1][2][3] Collect the rinsate as Liquid Waste (Protocol B).[1][2][3]

  • Disposal:

    • If Rinsed: Deface label and dispose of as standard broken glass (unless local EHS requires otherwise).[1][2][3]

    • If Unrinsed: Dispose of in a rigid, puncture-resistant container labeled "Sharps - Chemically Contaminated."[1][2][3][9]

Operational Decision Matrix

The following diagram illustrates the decision logic for disposing of this compound waste streams.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Wipes)StateCheck->SolidLiquidLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidBaggingDouble Bag (6-mil Poly)Seal in HDPE ContainerSolid->BaggingLabelSolidLabel: Hazardous Waste(Toxic, Corrosive)Bagging->LabelSolidIncinerationFinal Disposal:High-Temp Incineration(w/ NOx Scrubbing)LabelSolid->IncinerationSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, DMSO, DMF)SolventCheck->NonHaloPHCheckCRITICAL STEP:Check pH CompatibilityHalo->PHCheckNonHalo->PHCheckSegregateSegregate: Alkaline Organic Waste(Do NOT mix with Acids)PHCheck->SegregatepH > 10 (Basic)CombineCombine in GeneralOrganic WastePHCheck->CombinepH NeutralSegregate->IncinerationCombine->Incineration

Figure 1: Decision logic for the segregation and disposal of imidazo-pyridazine waste streams, emphasizing pH compatibility checks.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3] If powder is airborne, use an N95 or P100 respirator.[1][2][3]

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust generation.[1][2][3]

    • Liquid: Surround with absorbent socks or pillows.[1][2][3]

  • Cleanup:

    • Do not use strong acids to neutralize the spill directly, as this may spatter.[2][3]

    • Use a commercial "Solvent Absorbent" or clay/vermiculite.[1][2][3]

    • Scoop material into a disposal bag.[1][2][3]

  • Decontamination: Wash the surface with a dilute soap solution, followed by water.[1][2][3] Test surface pH to ensure no corrosive residue remains.[1][2][3]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved March 1, 2026, from [Link][3]

  • National Institutes of Health (NIH). (2025).[1][2][3] Heterocyclic nitrogenous pollutants in the environment and their treatment options. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3] Laboratory Safety Guidance. Retrieved March 1, 2026, from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Imidazo[1,2-B]pyridazin-8-amine

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: IMMEDIATE ACTION CARD (Emergency & Hazard Overview)

STOP: Before opening the container, review this summary. This compound is a heterocyclic amine with significant corrosive and acute toxicity potential.

Hazard Class GHS Signal Primary Risks Critical Response
Corrosive DANGER H314: Causes severe skin burns and eye damage.[1]Skin: Rinse immediately for 15 min. Remove contaminated clothing.[2]
Acute Toxicity WARNING H302: Harmful if swallowed. H312/H332: Harmful in contact with skin/inhaled.Inhalation: Move to fresh air immediately. Support breathing if compromised.[2]
Physical N/A Combustible dust potential.[3]Spill: Do NOT dry sweep. Wet wipe or use HEPA vacuum.
PART 2: RISK ASSESSMENT & HAZARD MECHANISMS

To select the correct PPE, you must understand the mechanism of injury. Imidazo[1,2-B]pyridazin-8-amine is not just a "harmful solid"; it possesses specific chemical properties that dictate your safety strategy.

1. The "Dust" Vector (Inhalation & Mucosal Damage)

As a solid amine, the primary risk during the weighing phase is airborne dust.

  • Mechanism: Fine particles settle on moist mucous membranes (eyes, nose, throat).[1] The amine functionality reacts with moisture to create a localized alkaline environment (pH > 10), leading to chemical burns (caustic injury) rather than simple irritation.[1]

  • Implication: Standard safety glasses are insufficient because dust can bypass the side shields. Chemical Safety Goggles are mandatory to create a seal.

2. The "Solution" Vector (Dermal Absorption)

Once dissolved (e.g., in DMSO or Methanol), the risk profile shifts to percutaneous absorption .

  • Mechanism: Organic solvents like DMSO act as carriers, enhancing the permeability of the skin. If the amine is dissolved in DMSO, it will penetrate nitrile gloves faster and enter the bloodstream more rapidly than the solid alone.

  • Implication: Glove thickness and material selection must account for the solvent as much as the solute.

PART 3: PPE SELECTION MATRIX

Do not use a "one size fits all" approach. Select PPE based on your specific operational context.[4]

Protective Layer Task: Weighing / Solid Handling Task: Synthesis / Solution Handling Technical Rationale
Eye Protection Chemical Safety Goggles (Indirect Vent)Chemical Safety Goggles + Face Shield (if >100mL)Goggles prevent dust entry; Face shield prevents splash impact.[1]
Respiratory Fume Hood (Sash at 18"). Backup: N95/P100 if hood unavailable.Fume Hood Mandatory.Engineering controls are primary. Respirators are the last line of defense.
Hand Protection Single Nitrile Gloves (4-6 mil)Double Gloving (Nitrile over Nitrile) or Laminate (Silver Shield)Double gloving allows immediate removal of the outer layer upon splash without exposing skin.
Body Protection Standard Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek/PVC)Cotton absorbs liquids; an apron provides an impervious barrier against corrosive splashes.
PART 4: OPERATIONAL PROTOCOLS
4.1. The "Clean-to-Dirty" Gowning Workflow

Improper removal of PPE is a common source of exposure. Follow this strict sequence.

GowningProtocol cluster_donning Donning (Entry) cluster_doffing Doffing (Exit) Start 1. Wash Hands Coat 2. Don Lab Coat Start->Coat Goggles 3. Don Goggles Coat->Goggles Gloves 4. Don Gloves (Over Cuffs) Goggles->Gloves CleanGloves 1. Wipe/Wash Gloves RemoveGloves 2. Remove Gloves (Inside-Out) CleanGloves->RemoveGloves RemoveGoggles 3. Remove Goggles (By Strap) RemoveGloves->RemoveGoggles RemoveCoat 4. Remove Coat RemoveGoggles->RemoveCoat Wash 5. Wash Hands (Soap/Water) RemoveCoat->Wash

Figure 1: Sequential Gowning and De-gowning workflow to prevent secondary contamination.

4.2. Weighing & Transfer Protocol (The Critical Step)
  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95 respirator.

  • Static Control: Use an anti-static gun or wipes on the spatula and weighing boat. Static charge can cause the lightweight amine powder to "jump," creating an aerosol cloud.[1]

  • Transfer:

    • Open the container only inside the hood.

    • Weigh the necessary amount.

    • Immediate Seal: Close the stock container immediately after removing material.

    • Wipe Down: Wipe the exterior of the stock container with a damp Kimwipe (methanol or water) before returning it to storage. This removes invisible dust residues.

4.3. Decontamination & Disposal
  • Solids: Do not dispose of in general trash. Collect in a solid waste container labeled "Hazardous Waste - Toxic/Corrosive Organic Solid."

  • Liquids: Collect in "Basic/Alkaline Organic Waste." Do not mix with acids (exothermic reaction risk).

  • Spills:

    • Solid: Cover with wet paper towels to prevent dust. Scoop up and dispose.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

PART 5: EMERGENCY RESPONSE DATA
Scenario Immediate Action Follow-Up
Eye Contact Flush for 15 minutes using an eyewash station. Hold eyelids open.Seek medical attention immediately.[2] Bring SDS.
Skin Contact Remove contaminated clothing while under the safety shower/tap. Flush for 15 mins.Monitor for delayed redness or blistering (chemical burn).
Inhalation Evacuate to fresh air.If breathing is difficult, administer oxygen (trained personnel only).
PART 6: REFERENCES
  • Sigma-Aldrich .[5][6] Safety Data Sheet: this compound (CAS 56477-92-0).[7][5] Retrieved from

  • PubChem . Compound Summary: Imidazo[1,2-b]pyridazine.[7] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

  • Fluorochem . Safety Data Sheet: this compound. Retrieved from

  • Prudent Practices in the Laboratory . Handling and Management of Chemical Hazards. National Research Council. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.